2-Chloro-5-iodopyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-8-4(6)2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYRHYFUTYYEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671916 | |
| Record name | 2-Chloro-5-iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057216-55-3 | |
| Record name | 2-Chloro-5-iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-iodopyrazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-iodopyrazine, a halogenated heterocyclic compound, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned reactive sites make it an ideal scaffold for the synthesis of complex molecular architectures, particularly those targeting kinases and other key proteins implicated in a variety of diseases. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1057216-55-3 | [1][2][3] |
| Molecular Formula | C₄H₂ClIN₂ | [2][3][4] |
| Molecular Weight | 240.43 g/mol | [2][3][4] |
| Physical Form | Solid | |
| Purity | ≥95-97% | [2][3] |
| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [2] |
| SMILES | Clc1ncc(I)cn1 | [2] |
| InChI Key | VGYRHYFUTYYEHQ-UHFFFAOYSA-N | [4] |
Note: Experimental data on melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. Researchers should perform their own characterization for these properties.
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, its synthesis can be conceptually derived from established methods for the halogenation of pyrazine rings. A plausible synthetic route could involve the iodination of a pre-existing chloropyrazine derivative. The synthesis of related halo-pyridines and -pyrimidines often involves diazotization of an aminopyridine followed by a Sandmeyer-type reaction with an iodide salt.
A general conceptual workflow for the synthesis is outlined below:
Caption: Conceptual synthesis workflow for this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. This regioselectivity is a critical advantage in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.[5] The higher reactivity of the C-I bond allows for selective coupling at the 5-position.
Typical Reaction Protocol:
-
Reactants: this compound (1 equivalent), Arylboronic acid (1.1-1.5 equivalents), Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Catalyst: Pd(PPh₃)₄ (0.05-0.1 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Procedure: The reactants, base, and catalyst are combined in the solvent system. The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the pyrazine core.[6] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Typical Reaction Protocol:
-
Reactants: this compound (1 equivalent), Terminal alkyne (1.2-2.0 equivalents), Base (e.g., Et₃N, DIPEA).
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 equivalents).
-
Co-catalyst: CuI (0.05-0.1 equivalents).
-
Solvent: Anhydrous, degassed solvent such as THF or DMF.
-
Procedure: The reactants, base, and catalysts are combined under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until completion.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[7] This reaction is instrumental in the synthesis of many biologically active compounds.
Typical Reaction Protocol:
-
Reactants: this compound (1 equivalent), Amine (1.1-1.5 equivalents), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, BINAP).
-
Solvent: Anhydrous, aprotic solvent such as toluene or dioxane.
-
Procedure: The reactants, base, palladium precursor, and ligand are combined in the solvent under an inert atmosphere and heated. The progress of the reaction is monitored by an appropriate analytical technique.
Applications in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Pyrazine-containing molecules are particularly prominent as kinase inhibitors, where the nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.
This compound serves as a key intermediate in the synthesis of such kinase inhibitors. The ability to selectively functionalize the 5-position via cross-coupling, followed by subsequent modification at the 2-position (e.g., through nucleophilic aromatic substitution of the chloride), provides a flexible strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor
Caption: Synthetic strategy for a hypothetical kinase inhibitor using this compound.
This stepwise approach allows for the introduction of a diversity of substituents at both the 2- and 5-positions of the pyrazine ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the target molecules.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5]
-
Handling: Handle in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[1]
Conclusion
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its differential reactivity at the 2- and 5-positions makes it particularly amenable to sequential, regioselective functionalization through a variety of modern cross-coupling reactions. For researchers and scientists in drug discovery, a solid understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel therapeutics, especially in the area of kinase inhibitors. As with any reactive chemical, adherence to strict safety protocols is paramount for its handling and use in the laboratory.
References
- 1. keyorganics.net [keyorganics.net]
- 2. chemscene.com [chemscene.com]
- 3. 1057216-55-3 CAS Manufactory [m.chemicalbook.com]
- 4. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-iodopyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-5-iodopyrazine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Core Molecular Characteristics
This compound is a di-halogenated pyrazine derivative that serves as a versatile scaffold in the synthesis of complex organic molecules. Its distinct electronic properties and the differential reactivity of its halogen substituents make it a valuable starting material for creating diverse compound libraries.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. While experimentally determined data for some properties of this specific molecule are not widely published, computational predictions and data from analogous compounds provide valuable estimations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1057216-55-3 | [ChemScene][1] |
| Molecular Formula | C₄H₂ClIN₂ | [ChemScene][1] |
| Molecular Weight | 240.43 g/mol | [ChemScene][1] |
| Appearance | White to yellow solid (Typical for similar compounds) | [MedchemExpress.com][2] |
| Melting Point | Not explicitly reported. Similar compounds like 2-Chloro-5-iodopyridine melt at 95-98 °C.[3] | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane, Chloroform, THF, and DMF. [Pipzine Chemicals] | |
| Purity | ≥97% (Commercially available) | [ChemScene][1] |
| Storage | 4°C, protect from light | [ChemScene][1] |
Computational Data:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [ChemScene][1] |
| LogP (predicted) | 1.7346 | [ChemScene][1] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][1] |
| Hydrogen Bond Donors | 0 | [ChemScene][1] |
The pyrazine core, being an electron-deficient aromatic system, influences the reactivity of the attached halogens. The presence of both a chlorine and an iodine atom at positions 2 and 5 respectively, offers orthogonal reactivity, a key feature for sequential chemical modifications.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is not widely detailed in standard literature, but analogous syntheses of halogenated pyrazines suggest that it can be prepared from commercially available pyrazine precursors through a series of halogenation and diazotization reactions. A plausible synthetic route is visualized in the diagram below.
Caption: A potential synthetic route to this compound.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring. The exact chemical shifts would be influenced by the electronegativity of the adjacent halogen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the pyrazine ring. The carbons directly attached to the nitrogen atoms will appear at lower field (higher ppm), while those bonded to the halogens will also be significantly deshielded.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the molecular weight of 240.43. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom. Fragmentation would likely involve the loss of chlorine, iodine, or the pyrazine ring itself.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C stretching vibrations of the pyrazine ring in the 1600-1400 cm⁻¹ region, and C-Cl and C-I stretching vibrations at lower wavenumbers.
Chemical Reactivity and Synthetic Applications
The utility of this compound in organic synthesis stems from the differential reactivity of the C-Cl and C-I bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction can be selectively performed at the C-I bond.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5 Position
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate or potassium carbonate (2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Execution: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
This selective functionalization leaves the C-Cl bond intact for subsequent transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive C-I bond of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5 Position
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide (1.5-2.0 eq.).[5][6]
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.
-
Work-up and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified via column chromatography.[5][6]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] Halogenated pyrazines like this compound are crucial intermediates for the synthesis of these biologically active molecules. The ability to selectively introduce different substituents at the 2- and 5-positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Substituted pyrazines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] The strategic use of this compound enables the exploration of a vast chemical space around the pyrazine core, facilitating the discovery of novel therapeutic agents.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed and protected from light.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Based on the GHS pictograms for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][3]
Conclusion
This compound is a highly valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its di-halogenated structure with differential reactivity allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of diverse libraries of substituted pyrazines. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to leverage this versatile molecule in their drug discovery and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Chloro-5-iodopyrazine for Advanced Research and Drug Development
Introduction: The Strategic Value of a Differentiated Heterocycle
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, the pyrazine core is a "privileged structure," frequently appearing in FDA-approved drugs due to its unique electronic properties and ability to act as a hydrogen bond acceptor.[1][2] 2-Chloro-5-iodopyrazine emerges as a particularly strategic building block for synthetic chemists. Its distinct substitution pattern—featuring two different halogens at electronically distinct positions—offers a platform for sequential, site-selective functionalization. This guide provides an in-depth technical overview of its core properties, synthetic utility, and a validated protocol for its application in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.
Section 1: Core Physicochemical and Structural Data
Accurate characterization is the foundation of reproducible science. The essential properties of this compound are summarized below, providing researchers with the critical data needed for reaction planning and material handling.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | ChemScene[3] |
| Molecular Weight | 240.43 g/mol | ChemScene[3] |
| CAS Number | 1057216-55-3 | ChemScene[3] |
| Appearance | Solid (Typical) | N/A |
| SMILES | IC1=CN=C(Cl)C=N1 | ChemScene[3] |
| Purity | ≥97% (Typical Commercial Grade) | ChemScene[3] |
| Storage Conditions | 4°C, protect from light | ChemScene[3] |
Section 2: The Causality of Site-Selective Reactivity
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This differentiation is not arbitrary; it is a direct consequence of the fundamental principles of organometallic chemistry.
-
The Iodo Group (C5 Position): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes it the preferred site for oxidative addition to a low-valent palladium(0) catalyst, which is the crucial first step in catalytic cycles like the Suzuki, Heck, or Sonogashira couplings.[4] Therefore, the iodine acts as the primary reactive handle for introducing aryl, heteroaryl, or vinyl groups via palladium catalysis.
-
The Chloro Group (C2 Position): The carbon-chlorine bond is stronger and less reactive in palladium-catalyzed cross-coupling reactions, typically requiring more forcing conditions or specialized, highly active catalyst systems to react.[4] This relative inertness allows it to be preserved during the initial coupling at the iodo position. Subsequently, the chloro group can be targeted for displacement via other mechanisms, such as nucleophilic aromatic substitution (SNAr) or a second, more demanding cross-coupling reaction.
This predictable reactivity allows for a controlled, stepwise elaboration of the pyrazine core, a critical strategy in the synthesis of complex target molecules and the exploration of structure-activity relationships (SAR) in drug discovery.
Section 3: A Validated Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for creating C(sp²)-C(sp²) bonds.[2][5] The following protocol describes a representative and reliable method for the selective coupling of an arylboronic acid at the 5-position of this compound.
Objective: To synthesize a 2-chloro-5-arylpyrazine derivative.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodopyrazine starting material. Potassium carbonate is a cost-effective and broadly effective base for this transformation.[6]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can degrade the palladium catalyst.
-
Trustworthiness: This step is critical for protecting the Pd(0) catalyst from oxidation to an inactive Pd(II) state, ensuring the catalytic cycle can proceed efficiently.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., ~0.1 M concentration).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Expert Insight: The aqueous washes remove the inorganic base and boron-containing byproducts, simplifying the subsequent purification.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-5-arylpyrazine.
Section 4: Visualizing the Synthetic Workflow & Catalytic Cycle
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying catalytic mechanism.
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 5: Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting. Researchers must adhere to standard safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][7]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light as recommended.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
References
stability and storage conditions for 2-Chloro-5-iodopyrazine
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the halogen substituents on the pyrazine ring, make it a versatile building block. However, the presence of both chloro and iodo groups, along with the heteroaromatic pyrazine core, introduces specific stability concerns that must be addressed to ensure its integrity and reactivity. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon supplier data, safety information, and established principles of organic chemistry. The causality behind recommended protocols is explained to provide a deeper understanding for researchers and professionals in the field.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 1057216-55-3 | [1][2] |
| Molecular Formula | C₄H₂ClIN₂ | [1][2] |
| Molecular Weight | 240.43 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [1] |
| Melting Point | Not explicitly available for this compound, but a related compound, 2-Chloro-5-iodopyridine, has a melting point of 95-98 °C. |
Core Stability Considerations
The stability of this compound is influenced by several factors, primarily temperature, light, and moisture. The presence of two different halogen atoms on an electron-deficient pyrazine ring dictates its reactivity and potential degradation pathways.
Thermal Stability
Photostability
The carbon-iodine bond is known to be photosensitive.[4] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species.[4] These radicals can then participate in a variety of secondary reactions, leading to impurities and a reduction in the purity of the material. Therefore, protection from light is a critical storage requirement.[1]
Hydrolytic Stability
The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom, being more electronegative than iodine, is a potential leaving group in nucleophilic aromatic substitution reactions. While hydrolysis in neutral water at ambient temperature is likely slow, the presence of strong nucleophiles, acids, or bases can facilitate the displacement of the chloro or iodo groups. For instance, studies on the hydrolysis of chloropyrazine derivatives have shown that under certain conditions, the chlorine atom can be displaced by a hydroxyl group.[5][6]
Recommended Storage and Handling Protocols
Based on the known chemical properties and supplier recommendations, the following storage and handling protocols are advised to maintain the quality and integrity of this compound.
Storage Conditions
A summary of recommended storage conditions from various suppliers is provided below:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 4°C | To minimize thermal degradation and slow down potential decomposition reactions.[1][2] |
| Light | Protect from light; Keep in a dark place | To prevent photochemical degradation, particularly the cleavage of the carbon-iodine bond.[1][2] |
| Atmosphere | Inert atmosphere; Sealed in dry conditions | To prevent hydrolysis and reactions with atmospheric moisture and oxygen.[2][7] |
| Container | Tightly closed container | To prevent contamination and exposure to moisture and air.[3][8] |
Handling Procedures
Due to the hazardous nature of this compound, appropriate personal protective equipment (PPE) should be used during handling.
-
Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[3][9]
-
Personal Protective Equipment :
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[3][8]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting unexpected experimental results and for developing analytical methods to assess the purity of this compound.
Caption: Potential degradation pathways for this compound.
The primary degradation pathways are likely to be:
-
Photodeiodination : Upon exposure to light, the C-I bond can break, forming a pyrazinyl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to yield 2-chloropyrazine.
-
Nucleophilic Substitution (Hydrolysis) : The chloro group is susceptible to displacement by nucleophiles. In the presence of water or hydroxide, this can lead to the formation of 2-hydroxy-5-iodopyrazine. The rate of this reaction is expected to be pH-dependent.
Experimental Protocol: Stability Assessment
To quantitatively assess the stability of this compound under specific laboratory conditions, a forced degradation study can be performed.
Objective: To evaluate the stability of this compound under thermal, photolytic, and hydrolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
Methodology:
-
Sample Preparation : Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions :
-
Thermal Stress : Store aliquots of the stock solution at 40°C, 60°C, and 80°C for a specified period (e.g., 1, 3, 7, and 14 days).
-
Photolytic Stress : Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Hydrolytic Stress :
-
Acidic : Mix the stock solution with 0.1 N HCl and heat at 60°C.
-
Basic : Mix the stock solution with 0.1 N NaOH and heat at 60°C.
-
Neutral : Mix the stock solution with water and heat at 60°C.
-
-
-
Analysis : At each time point, analyze the samples by HPLC. The percentage of degradation can be calculated by comparing the peak area of the parent compound to that of the control sample.
References
- 1. chemscene.com [chemscene.com]
- 2. 1057216-55-3|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. 69045-79-0|2-Chloro-5-iodopyridine|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ema.europa.eu [ema.europa.eu]
Introduction: Navigating the Chemistry and Safety of a Key Heterocyclic Building Block
An In-depth Technical Guide for the Safe Handling of 2-Chloro-5-iodopyrazine
This compound is a halogenated heterocyclic compound increasingly utilized by researchers and drug development professionals as a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable building block for novel pharmaceutical candidates and complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural—they are fundamental to ensuring scientific integrity and protecting the health of laboratory personnel.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of Safety Data Sheet (SDS) points. It aims to provide a deeper, causality-driven understanding of the risks associated with this compound and to establish self-validating protocols for its safe handling, storage, and emergency management. By grounding every recommendation in authoritative data, we equip the research scientist with the knowledge to work confidently and safely.
Section 1: Core Chemical Identity and Physicochemical Properties
Precise identification is the foundation of chemical safety. This compound is a solid substance whose properties dictate the necessary handling and storage precautions. The data presented below has been consolidated from supplier safety information.[1][2]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1057216-55-3 | [1][2] |
| Molecular Formula | C₄H₂ClIN₂ | [1][2] |
| Molecular Weight | 240.43 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [2] |
Section 2: GHS Hazard Profile and Risk Analysis
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. This compound is classified under GHS with a clear set of warnings that inform our risk assessment.
The primary risks associated with this compound are irritant in nature, targeting the skin, eyes, and respiratory system upon exposure.[2] The causality stems from its nature as a halogenated heterocycle, which can react with biological macromolecules at mucosal surfaces, leading to an inflammatory response. The presence of fine dust from the solid material is the most probable route for respiratory and eye exposure, while direct dermal contact during weighing or transfer presents a significant skin exposure risk.
Section 3: Safe Handling Protocols and Engineering Controls
A proactive approach to safety involves combining appropriate engineering controls with meticulous handling procedures. The following protocol is designed to minimize exposure at every step of the handling process.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, aliquoting, and transferring, MUST be performed inside a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of fine particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood contains the primary exposure, while general ventilation addresses potential fugitive emissions.
-
Proximity to Safety Equipment: Workstations should be located in close proximity to an emergency eyewash station and a safety shower.[3]
Step-by-Step Protocol for Handling Solid this compound
-
Preparation:
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Don all required Personal Protective Equipment (PPE) as detailed in Section 4.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) within the hood to minimize reaching in and out.
-
-
Weighing and Transfer:
-
Place the analytical balance inside the fume hood if possible. If not, use a dedicated, contained space and carefully transfer the weighed material within the hood.
-
Open the main container slowly to avoid creating airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or receiving vessel. Avoid tapping or dropping the material, which can generate dust.
-
Once the transfer is complete, securely seal the primary container. The rationale here is to minimize the time the stock chemical is open to the atmosphere.
-
-
Post-Handling Cleanup:
-
Carefully clean the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol) on a wetted wipe, ensuring all cleaning materials are disposed of as hazardous waste.
-
Wipe down the work surface inside the fume hood.
-
Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the lab.[4]
-
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and procedural. The following protocol ensures a self-validating system for personal protection.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][5] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (nitrile is a common choice for incidental contact). Always check the manufacturer's glove compatibility data. Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the hazardous waste stream.
-
Lab Coat: A long-sleeved, buttoned lab coat must be worn to protect skin and personal clothing.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) must be available for emergency use.
Section 5: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and correct response is critical. The following procedures are based on established first aid principles for chemical irritants.[6]
Detailed First-Aid Protocols
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing. If skin irritation develops or persists, seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Ensure the spill is contained within a fume hood. If outside a hood, control sources of ignition and ensure ventilation.
-
Protect: Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Clean: For a small spill, carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[3] Avoid actions that generate dust. Use a wet-wipe method for final decontamination of the surface.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.
Section 6: Storage, Incompatibility, and Disposal
Proper long-term management of the chemical is crucial for safety and maintaining its integrity.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C.[2] It is critical to protect the material from light, as many halogenated organic compounds can undergo photodegradation.[1] Store away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3] The rationale is that strong oxidizers can react exothermically and potentially violently with organic materials.
-
Disposal: All waste material, including empty containers, must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service in compliance with all federal, state, and local environmental regulations.[3] Do not allow the material to enter drains or waterways.
Section 7: Toxicological and Ecological Information
-
Ecological Data: There is no available data on the environmental fate or ecotoxicity of this compound. It should be handled as a substance potentially harmful to the environment, and release into soil, air, or water must be strictly avoided.
Conclusion
This compound is a valuable chemical tool, and like any tool, its safe and effective use depends on the knowledge and skill of the operator. The hazards it presents—skin, eye, and respiratory irritation—are significant but entirely manageable through the disciplined application of the protocols outlined in this guide. By integrating robust engineering controls, meticulous handling techniques, and appropriate personal protective equipment, researchers can confidently leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.
References
Introduction: The Strategic Importance of 2-Chloro-5-iodopyrazine in Modern Drug Discovery
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-Chloro-5-iodopyrazine
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As a 1,4-dinitrogen-containing six-membered aromatic heterocycle, it serves as a versatile platform for developing drugs targeting a wide array of diseases.[1] Within this chemical class, halogenated pyrazines are particularly valuable building blocks due to their tunable reactivity and ability to participate in a variety of cross-coupling reactions. This compound (CAS No. 1057216-55-3) has emerged as a critical intermediate in the synthesis of complex pharmaceutical molecules. Its unique structure, featuring two distinct halogen atoms at electronically differentiated positions, allows for selective and sequential chemical transformations, a highly desirable trait in multi-step synthetic campaigns.[2]
The chlorine and iodine substituents offer orthogonal reactivity; the iodine is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine can be displaced via nucleophilic aromatic substitution. This differential reactivity is fundamental to its utility, enabling chemists to construct complex molecular architectures with high precision.[2][3] Consequently, ensuring a reliable and high-quality supply of this intermediate is a foundational requirement for research programs that depend on it. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound suppliers, qualify their products, and implement robust in-house quality control measures.
Part 1: Navigating the Supplier Landscape
The procurement of a critical chemical intermediate like this compound is more than a simple transaction; it is the first step in ensuring the reproducibility and success of a research and development program. Suppliers generally fall into three main categories, each with distinct advantages and disadvantages.
| Supplier Type | Typical Scale | Purity Guarantee & Documentation | Cost Profile | Best For... |
| Catalog Vendors / Resellers | Milligrams to Grams | Standard purity (e.g., ≥97%). Certificate of Analysis (CoA) is standard. Full traceability may be limited. | High per unit | Early-stage discovery, screening, initial route-scouting. |
| Specialized Synthesis Labs | Grams to Kilograms | High purity (≥98-99%). Can often provide detailed analytical data, process outlines, and custom specifications. | Moderate to High, decreases with scale. | Process development, lead optimization, preclinical studies. |
| Large-Scale Manufacturers | Multi-kilogram to Tonnes | GMP or equivalent standards.[4][5] Extensive documentation packages (e.g., DMF, CEP) may be available to support regulatory filings. | Low per unit | Clinical manufacturing and commercial production. |
Reputable suppliers for research and development quantities include companies like ChemScene and BLD Pharm, which list the compound in their catalogs.[6][7] For larger quantities or specialized requirements, direct engagement with custom synthesis providers is often necessary.
Part 2: The Critical Path of Supplier and Material Qualification
Trust in the starting material is paramount. A supplier's reliability is not just about delivering the chemical; it's about providing consistent quality and transparent documentation. The qualification process is a self-validating system designed to mitigate risks associated with impurities, batch-to-batch variability, and supply chain instability.[4][8]
The Supplier Qualification Workflow
The process of approving a new supplier for a critical intermediate should be systematic. The goal is to build a comprehensive quality profile for both the supplier and the material before committing to significant research or expenditure.
Caption: A systematic workflow for qualifying commercial chemical suppliers.
Causality in Documentation Review: Deconstructing the Certificate of Analysis (CoA)
The CoA is the single most important document provided by a supplier. However, it should be treated as a set of claims to be verified, not as an absolute guarantee. A robust CoA for this compound should include the following, each with a clear rationale for its importance.
| Analytical Test | Typical Specification | Rationale & Scientific Insight |
| Appearance | White to off-white or yellow solid/powder | A significant deviation in color can indicate the presence of degradation products or residual process impurities. |
| Identity by ¹H NMR | Conforms to structure | Confirms the molecular structure and proton environment. The absence of unexpected signals is a primary indicator of purity. |
| Purity by HPLC/GC | ≥97% (or as specified) | This is the primary quantitative measure of the bulk material's purity. The choice between HPLC and GC depends on the compound's volatility and thermal stability.[5] |
| Mass Spectrometry (MS) | [M+H]⁺ or M⁺ consistent with molecular weight (240.43) | Provides orthogonal confirmation of the compound's identity by verifying its molecular weight. |
| Residual Solvents | Varies by process (e.g., <0.5% Ethyl Acetate) | Residual solvents can interfere with subsequent reactions or be toxicologically relevant. This is a key expectation under ICH guidelines.[4] |
Part 3: In-House Quality Control - The Principle of Verification
Independent verification of the supplier's claims is the cornerstone of scientific integrity and good laboratory practice.[8][9] Upon receiving a new batch of this compound, a series of in-house analytical tests should be performed to confirm its identity, purity, and suitability for its intended use.
In-House Quality Control Workflow
This workflow ensures that every batch of material is systematically evaluated and tracked before being released for use in experiments.
Caption: A standard workflow for the analytical verification of incoming raw materials.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method for assessing the purity of this compound. The method is designed to separate the main component from potential starting materials, by-products, and degradation products.
1. Objective: To quantify the purity of this compound by calculating the area percent of the main peak relative to all other observed peaks.
2. Materials & Instrumentation:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for heterocyclic compounds.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample: this compound.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures run-to-run reproducibility of retention times.
-
Detection Wavelength: 254 nm. Rationale: A common wavelength for detecting aromatic compounds.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
4. Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the sample diluent to create a stock solution of ~0.5 mg/mL. Further dilute 1 mL of this stock solution into 9 mL of diluent to achieve a final concentration of ~0.05 mg/mL.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (sample diluent) to ensure the system is clean.
-
Analysis: Inject the prepared sample solution and acquire the chromatogram for 25 minutes.
-
Data Processing: Integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity by area percent:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5. System Suitability:
-
The retention time of the main peak should be consistent across replicate injections (RSD < 2%).
-
The theoretical plates for the main peak should be >2000.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Part 4: Practical Laboratory Considerations
Storage and Handling:
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light (4°C is recommended).[6] Light sensitivity is common for iodo-aromatic compounds.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Stability: While generally stable, iodo-aromatic compounds can be susceptible to de-iodination over time, especially if exposed to light, high temperatures, or certain metals. Re-analysis of aged material is recommended before use in critical experiments to ensure its integrity has not been compromised.
Conclusion
The successful use of this compound in pharmaceutical research and development is critically dependent on a robust and verifiable supply chain. By adopting a structured approach that begins with careful supplier selection, proceeds through rigorous documentation review, and culminates in independent analytical verification, researchers can ensure the quality and consistency of this vital building block. This diligence mitigates experimental risk, enhances reproducibility, and ultimately accelerates the path of drug discovery. The principles and protocols outlined in this guide provide a comprehensive framework for achieving these goals.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. 1057216-55-3|this compound|BLD Pharm [bldpharm.com]
- 8. qualityfwd.com [qualityfwd.com]
- 9. who.int [who.int]
A Technical Guide to the Solubility of 2-Chloro-5-iodopyrazine for Pharmaceutical and Research Applications
An In-depth Technical Guide
Abstract: 2-Chloro-5-iodopyrazine is a pivotal heterocyclic intermediate in the synthesis of complex molecules, particularly within drug discovery and materials science programs.[1] A thorough understanding of its solubility is fundamental for reaction optimization, purification, formulation, and biological screening. This guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. It provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. The narrative synthesizes theoretical principles with actionable experimental protocols, empowering users to generate reliable and reproducible solubility data tailored to their specific applications.
Core Compound Analysis: this compound
Before solubility can be assessed, a foundational understanding of the molecule's physicochemical properties is essential. These parameters dictate its interaction with various solvent environments.
Molecular Structure and Properties
This compound (CAS No. 1057216-55-3) is a disubstituted pyrazine ring.[2] Its structure is characterized by:
-
A Pyrazine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This core imparts polarity and provides sites for hydrogen bonding (as an acceptor).[3][4]
-
A Chloro Substituent: An electron-withdrawing group that contributes to the molecule's overall polarity and reactivity.
-
An Iodo Substituent: A large, polarizable halogen that increases the molecular weight and van der Waals interactions, influencing solubility in nonpolar and polarizable solvents.
A summary of its key computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂ClIN₂ | ChemScene[2] |
| Molecular Weight | 240.43 g/mol | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[2] |
| LogP (Octanol-Water Partition Coeff.) | 1.7346 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
The TPSA value suggests moderate polarity, while the positive LogP indicates a degree of lipophilicity, predicting that it will not be highly soluble in water but will have an affinity for organic solvents. The absence of hydrogen bond donors is a critical feature, meaning its solubility in protic solvents will be driven by dipole-dipole interactions rather than donating a hydrogen to the solvent.[2]
Significance in Scientific Research
Halogenated pyrazines and related heterocycles are crucial building blocks in medicinal chemistry.[5] They serve as scaffolds for developing therapeutic agents in oncology, neurology, and infectious diseases.[1][6] The specific arrangement of chloro and iodo groups on the pyrazine ring offers distinct reactive sites for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular architectures.[7] Understanding solubility is the first step in unlocking this synthetic potential in a laboratory or process chemistry setting.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This section deconstructs this concept in the context of this compound and common laboratory solvents. The logical flow for assessing solubility begins with this theoretical prediction, which then informs the experimental design.
Caption: Logical workflow for solubility assessment.
Solvent Classification
Organic solvents are typically grouped based on their polarity and their ability to act as hydrogen bond donors.
Table 2: Classification of Common Organic Solvents
| Class | Sub-Class | Examples | Key Characteristics |
|---|---|---|---|
| Polar | Protic | Water, Methanol, Ethanol | High polarity; contain O-H or N-H bonds (H-bond donors). |
| Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to moderate polarity; lack O-H or N-H bonds. | |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low polarity; dominated by C-H and C-C bonds. |
| Other | | Dichloromethane (DCM), Chloroform | Moderate polarity; good for dissolving many organics. |
Predicted Solubility Profile
By matching the properties of this compound (moderately polar, lipophilic, H-bond acceptor) with the solvent classes, we can establish a predictive solubility table.
Table 3: Predicted Qualitative Solubility of this compound
| Solvent | Class | Predicted Solubility | Rationale for Prediction |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the polar pyrazine ring. Often considered a near-universal solvent for drug discovery compounds.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity and aprotic nature are ideal for solvating polar molecules without H-bond donating capabilities. |
| Dichloromethane (DCM) | Other | High | The polarity is well-matched to the solute. The chlorine atoms on both solute and solvent facilitate favorable dipole-dipole interactions. |
| Acetone | Polar Aprotic | Medium to High | Moderately polar solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Medium | Its polarity should allow for dissolution, though perhaps less effectively than DMSO or DMF for highly crystalline solids. |
| Ethanol / Methanol | Polar Protic | Medium | The alkyl portion interacts with the lipophilic parts of the solute, while the hydroxyl group interacts with the polar pyrazine nitrogens. Solubility is expected, as pyrazine itself is soluble in alcohols.[3][4] |
| Toluene | Nonpolar | Low to Medium | The aromatic ring of toluene can engage in pi-stacking with the pyrazine ring, but the overall polarity mismatch may limit high solubility. |
| Hexane / Heptane | Nonpolar | Low / Insoluble | Significant mismatch in polarity. Van der Waals forces alone are unlikely to overcome the crystal lattice energy of the solid solute. Pyrazines generally have low solubility in nonpolar solvents.[3] |
| Water | Polar Protic | Low / Insoluble | The high LogP value and lack of H-bond donating groups on the solute predict poor aqueous solubility. |
Experimental Protocol: Isothermal Shake-Flask Method
Theoretical predictions require empirical validation. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[9]
Mandatory Safety Precautions
This compound is a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Required PPE: Safety glasses or goggles, nitrile gloves, and a laboratory coat are mandatory.[10][12]
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. biosynce.com [biosynce.com]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]
- 8. 2-CHLORO-5-CYANOPYRAZINE | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-iodopyrazine
Abstract
2-Chloro-5-iodopyrazine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its value is derived from the differential reactivity of its two halogen substituents—the highly reactive C-I bond and the more robust C-Cl bond. This guide provides an in-depth exploration of the chemoselective functionalization of this scaffold. We will dissect the principles governing its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by mechanistic insights and field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the strategic and efficient utilization of this compound in complex molecular design and synthesis.
Introduction: The Strategic Value of this compound
Pyrazine rings are privileged structures found in numerous biologically active compounds and functional materials. The ability to precisely install different substituents onto this electron-deficient heterocycle is crucial for tuning molecular properties. This compound (MW: 240.43 g/mol ) offers an elegant solution for sequential and site-selective functionalization.
The core principle governing its reactivity profile is the significant difference in bond dissociation energies and polarizability between the carbon-iodine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond. This predictable reactivity hierarchy (I > Br > Cl) allows for the selective modification of the C5 position while leaving the C2-chloro substituent intact for subsequent transformations.
This guide will systematically explore the synthetic transformations achievable at each position, providing the causal logic behind catalyst selection, reaction conditions, and procedural steps.
Synthesis of the this compound Scaffold
While this compound is commercially available, understanding its synthesis provides context for its purity and potential trace impurities. A common laboratory-scale synthesis involves the diazotization of an aminopyrazine precursor followed by a Sandmeyer-type iodination. A representative procedure, adapted from methods for analogous halopyrimidines, is outlined below.[1]
Protocol 2.1: Synthesis from 2-Amino-5-iodopyrazine
A plausible route involves the diazotization of 2-amino-5-iodopyrazine.
-
Diazotization: 2-Amino-5-iodopyrazine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.
-
Sandmeyer Reaction: A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt. This intermediate is then added to a solution containing a copper(I) chloride (CuCl) catalyst.
-
Workup: The reaction mixture is warmed to room temperature and stirred until nitrogen evolution ceases. The mixture is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Chemoselective Functionalization at the C5-Iodo Position
The C-I bond is the primary site for functionalization via palladium-catalyzed cross-coupling reactions under standard conditions. This selectivity is a cornerstone of the molecule's utility, allowing for the introduction of a wide array of carbon and heteroatom substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. The reaction of this compound with various boronic acids or esters proceeds with high selectivity at the iodo-position.
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond, being weaker than the C-Cl bond, undergoes this rate-determining step much more readily. Following transmetalation with the activated boronic acid and reductive elimination, the C-C coupled product is formed, regenerating the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote efficient oxidative addition and reductive elimination.
Fig. 1: Suzuki-Miyaura Catalytic Cycle
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: As specific literature for this compound is limited, these conditions are adapted from highly analogous systems like 2-chloro-5-iodopyrimidine and dihalopyrazines and represent a strong starting point for optimization.)[2]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | Good-Excellent |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 100 | 16 | High |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80-90 | 2-6 | High |
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling[2]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 2-chloro-5-arylpyrazine product.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base (typically an amine) to form a highly reactive copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the 2-chloro-5-alkynylpyrazine product. The selectivity is again driven by the preferential oxidative addition at the C-I bond.
Protocol 3.2: General Procedure for Sonogashira Coupling
(Adapted from standard procedures for halo-heterocycles.)
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. It allows for the selective amination at the C5 position of this compound.
Causality and Mechanistic Insight: The mechanism involves the oxidative addition of the C-I bond to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄), the coordinated amine is deprotonated to form a palladium amide complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial to facilitate the reductive elimination step, which is often rate-limiting.
Fig. 2: Buchwald-Hartwig Amination Workflow
Reactivity at the C2-Chloro Position
Once the C5 position has been functionalized, the C2-chloro group becomes the target for subsequent reactions. This typically requires either more forcing conditions for cross-coupling or a shift to a different reaction mechanism, such as Nucleophilic Aromatic Substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the C-Cl bond susceptible to attack by strong nucleophiles.
Causality and Mechanistic Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride leaving group is expelled, restoring the aromaticity of the ring. The reaction rate is enhanced by the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the negative charge in the Meisenheimer intermediate. These reactions often require elevated temperatures.[3]
Protocol 4.1: General Procedure for SₙAr with an Amine[1]
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro-5-substituted-pyrazine (1.0 equiv) in a suitable solvent (e.g., morpholine itself if it is the nucleophile, or a high-boiling solvent like DMSO or NMP).
-
Reagent Addition: Add the amine nucleophile (often in excess, which can also act as the base) or add an external base like K₂CO₃ or Et₃N if a salt of the amine is used.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) for several hours to overnight.
-
Workup: After cooling, quench the reaction by pouring it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography.
Cross-Coupling at the C2-Chloro Position
While less reactive than the C-I bond, the C-Cl bond can participate in cross-coupling reactions under more forcing conditions. This typically involves:
-
Higher Temperatures: To overcome the higher activation energy for oxidative addition.
-
Stronger Bases: Such as K₃PO₄ or NaOt-Bu.
-
Specialized Ligands: Highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging oxidative addition of the C-Cl bond.[4]
Sequential Functionalization Strategy
The true synthetic power of this compound lies in the ability to perform a sequence of reactions, leveraging the differential reactivity of the two halogen sites. A typical workflow involves an initial, milder palladium-catalyzed cross-coupling at the C5-iodo position, followed by a more forcing cross-coupling or an SₙAr reaction at the C2-chloro position.
Fig. 3: Sequential Functionalization Strategy
This stepwise approach provides a modular and convergent route to complex, unsymmetrically substituted pyrazines, which is highly valuable in the construction of compound libraries for drug discovery programs.
Conclusion
This compound is a versatile and powerful building block for synthetic chemistry. Its reactivity is governed by the predictable and exploitable difference in lability between the C-I and C-Cl bonds. Mastery of its chemoselective transformations—primarily palladium-catalyzed cross-coupling at the C5 position and subsequent nucleophilic aromatic substitution or more forcing cross-coupling at the C2 position—unlocks efficient synthetic pathways to a vast array of complex pyrazine derivatives. The protocols and mechanistic principles detailed in this guide provide a solid foundation for researchers to confidently incorporate this strategic intermediate into their synthetic programs, accelerating innovation in both pharmaceutical and materials science discovery.
References
- 1. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Methodological & Application
Suzuki coupling protocol using 2-Chloro-5-iodopyrazine
An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 2-Chloro-5-iodopyrazine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for numerous bioactive compounds and functional materials.[1][2] The ability to selectively introduce diverse substituents onto the pyrazine ring is paramount for developing novel molecular entities. Among the premier methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild conditions, and broad functional group tolerance.[3][4][5]
This application note provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of this compound. This dihalogenated substrate is a particularly valuable building block because the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for sequential, site-selective functionalization. This guide will focus on the first, highly regioselective coupling at the more reactive C-I bond, yielding 2-Chloro-5-aryl- or 2-Chloro-5-heteroaryl pyrazines—versatile intermediates poised for subsequent chemical elaboration.
Part 1: The Mechanistic & Regioselective Framework
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][6] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This step is typically the rate-determining step of the overall reaction.[7]
-
Transmetalation: The organic moiety from the organoboron reagent (a boronic acid or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[8][9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the selective Buchwald-Hartwig amination of 2-chloro-5-iodopyrazine, a critical transformation for synthesizing functionalized pyrazine derivatives used in pharmaceutical and materials science research.[1][2] We delve into the mechanistic principles governing regioselectivity, present a comprehensive, step-by-step protocol for achieving selective C-N bond formation at the C5 position, and offer insights into reaction optimization and troubleshooting. This guide is intended to equip researchers with the practical knowledge to successfully implement this powerful cross-coupling reaction.
Introduction: The Significance of Aminated Pyrazines
The pyrazine moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Functionalized pyrazines are integral to drugs for tuberculosis (Pyrazinamide), infections (Sulfametopyrazine), and are actively investigated in modern drug discovery programs.[1] The introduction of an amino group onto the pyrazine core via C-N cross-coupling reactions like the Buchwald-Hartwig amination is a cornerstone of synthetic strategies, enabling the exploration of new chemical space and the development of novel molecular entities.[4][5]
This compound presents a unique synthetic challenge and opportunity. The two distinct halogen atoms allow for sequential, regioselective functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this purpose due to its broad functional group tolerance and the availability of diverse catalyst systems that can be tuned for specific substrates.[4][6] Mastering the selective amination of this substrate is therefore a key enabling step for the synthesis of complex pyrazine derivatives.
Mechanistic Rationale and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4][7][8] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[4][8][9]
dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineComplex [label="Amine-Coordinated\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmidoComplex [label="Amido\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''\n(Product)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout ArX [label="Ar-X\n(this compound)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="HNR'R''\n(Amine)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; BaseH [label="[Base-H]+X-", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + Ar-X"]; ArX -> OxAdd [style=invis]; OxAdd -> AmineComplex [label=" + HNR'R''\n - X-"]; Amine -> AmineComplex [style=invis]; AmineComplex -> AmidoComplex [label=" + Base\n - [Base-H]+"]; Base -> AmineComplex [style=invis]; AmidoComplex -> Pd0 [label="Reductive\nElimination"]; AmidoComplex -> Product [style=dashed]; BaseH [style=invis]; } }
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
For this compound, the critical question is which C-X bond will react preferentially. The selectivity is primarily governed by the rate of oxidative addition. The general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[8][10] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to cleavage and insertion by the palladium catalyst.
Therefore, by carefully selecting the reaction conditions, it is possible to achieve highly selective amination at the C5 (iodo) position while leaving the C2 (chloro) position intact for subsequent functionalization. This principle has been successfully applied in analogous systems like 6-bromo-2-chloroquinoline, where selective amination of the C-Br bond was achieved.[11]
Recommended Catalyst and Ligand Systems
The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[4] For heteroaromatic substrates, which can sometimes be challenging, specialized ligands have been developed.
Caption: Key components for the Buchwald-Hartwig amination.
For the selective amination of this compound, we recommend starting with a well-established, versatile catalyst system.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7] |
| Ligand | XPhos, SPhos, or RuPhos | These are bulky dialkylbiaryl phosphine ligands developed by the Buchwald group, known for their high activity and broad applicability, especially for challenging substrates like heteroaryl chlorides. |
| Base | NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | NaOtBu is a strong base often used for efficient aminations. For base-sensitive substrates, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may be preferable to minimize side reactions.[7] |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[5][12] |
Detailed Experimental Protocol
Safety First: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, especially on carbon, can be pyrophoric.[13][14] Phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16][17]
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline derivative)
-
Pd₂(dba)₃
-
XPhos (or other selected ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 1-5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[15]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the amine (1.1-1.3 equiv). If the amine is a solid, it can be added in the first step with the other solids.
-
Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The reaction time can vary from a few hours to 24 hours.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS. This will show the consumption of the starting material and the formation of the desired product.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the pure 5-amino-2-chloropyrazine derivative.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (deactivated by air/moisture) | Ensure all reagents and solvents are anhydrous and that the reaction setup is properly purged with inert gas.[15] Use freshly opened or properly stored catalyst and ligands. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand/base combination | Screen other ligands (e.g., SPhos, RuPhos) or bases (e.g., K₃PO₄, Cs₂CO₃).[18] | |
| Formation of Side Products | Double amination (reaction at C-Cl) | Lower the reaction temperature. Use a less reactive catalyst system or a shorter reaction time. The C-Cl bond is less reactive, so side reactions may occur under harsh conditions. |
| Dehalogenation (hydrodehalogenation) | This can be a side reaction. Using a different ligand or solvent may minimize it.[7] | |
| Catalyst decomposition (formation of palladium black) | Indicates catalyst instability. Ensure proper inert atmosphere and consider a lower reaction temperature or a more stable precatalyst.[15] |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of functionalized pyrazines. By leveraging the differential reactivity of the C-I and C-Cl bonds and carefully selecting the catalyst system and reaction conditions, chemists can achieve high yields of the desired C5-aminated product. This guide provides a solid foundation and a detailed starting protocol for researchers to successfully implement and optimize this reaction in their synthetic endeavors.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. honrel.com [honrel.com]
- 14. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. reddit.com [reddit.com]
palladium-catalyzed cross-coupling of 2-Chloro-5-iodopyrazine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-iodopyrazine
Abstract
This technical guide provides detailed application notes and protocols for the , a critical building block for drug discovery and materials science. The document emphasizes the principles of chemoselective functionalization, leveraging the differential reactivity of the C-I and C-Cl bonds. We present field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, complete with mechanistic insights, data tables, and process visualizations. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize complex, functionalized pyrazine derivatives.
Introduction: The Strategic Value of this compound
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets.[1] The strategic functionalization of the pyrazine core is therefore a cornerstone of modern drug development.
This compound is a highly versatile starting material that enables sequential, site-selective derivatization. The significant difference in the bond dissociation energies of the carbon-iodine and carbon-chlorine bonds allows for predictable and controlled cross-coupling reactions.[2][3] This inherent reactivity hierarchy permits the selective functionalization of the 5-position (C-I) under milder conditions, while leaving the more robust 2-position (C-Cl) available for subsequent transformations. This two-step functionalization capability is invaluable for building molecular complexity and generating diverse compound libraries.
The Principle of Chemoselectivity
The success of any strategy involving polyhalogenated heterocycles hinges on the ability to control which halogen reacts. In palladium-catalyzed cross-coupling, the first and typically rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[4] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).
The established trend for BDEs in aryl halides is: C-I < C-Br < C-Cl << C-F .[2][3]
Consequently, the Pd(0) catalyst will preferentially react with the weaker C-I bond of this compound. This provides a robust and predictable method for selectively introducing a substituent at the C-5 position. The C-Cl bond at the C-2 position, being significantly stronger, remains unreacted under standard conditions, serving as a handle for a second, distinct coupling reaction if desired.[5]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 2-Chloro-5-iodopyrazine
Introduction: The Strategic Value of 2-Chloro-5-iodopyrazine in Medicinal Chemistry
The pyrazine ring is a cornerstone scaffold in modern drug discovery, present in numerous FDA-approved pharmaceuticals and clinical candidates.[1][2][3] Its unique electronic properties, characterized by two electron-withdrawing nitrogen atoms at the 1 and 4 positions, and its capacity to act as a hydrogen bond acceptor, make it a privileged motif for engaging with biological targets.[1][4][5] The strategic derivatization of the pyrazine core is therefore a critical task for medicinal chemists aiming to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds.
This compound has emerged as a particularly powerful and versatile building block for this purpose. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under various reaction conditions allows for a programmed, sequential, and regioselective functionalization of the pyrazine ring. This differential reactivity is the key to its utility, enabling the construction of complex, unsymmetrically substituted pyrazine derivatives that would be challenging to access through other synthetic routes.
This guide provides a detailed technical overview and field-proven protocols for the synthetic manipulation of this compound. We will explore the causality behind experimental choices for achieving high selectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers a robust playbook for leveraging this strategic starting material in drug development programs.
Core Principle: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound hinges on the well-established reactivity difference between aryl iodides and aryl chlorides in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent palladium(0) complex compared to the stronger C-Cl bond.[6] This allows for selective reactions at the 5-position (iodo) while leaving the 2-position (chloro) intact for subsequent transformations.
Conversely, the C-Cl bond, situated adjacent to a ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrazine ring.[7][8] This orthogonal reactivity profile enables a powerful two-step synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Differentiated Reactivity
An Application Guide to 2-Chloro-5-iodopyrazine: A Versatile Intermediate for Regioselective Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyrazine scaffold is a privileged structural motif.[1][2] Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance as a pharmacophore.[1] this compound emerges as a particularly powerful and versatile building block for the construction of complex pyrazine derivatives. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile towards palladium-catalyzed cross-coupling reactions, while the carbon-chlorine bond is more susceptible to nucleophilic aromatic substitution (SNAr), especially given the electron-deficient nature of the pyrazine ring.[3][4][5] This inherent electronic differentiation allows for a predictable, stepwise, and regioselective functionalization, providing chemists with precise control over the synthesis of 2,5-disubstituted pyrazines—a critical advantage in the development of novel kinase inhibitors and other biologically active molecules.[2][6]
This guide provides a detailed exploration of this compound as a synthetic intermediate, offering field-proven insights, step-by-step protocols for key transformations, and a mechanistic rationale for its strategic application in complex molecule synthesis.
Physicochemical and Structural Properties
A clear understanding of the physical properties of this compound is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | [7][8] |
| Molecular Weight | 240.43 g/mol | [8] |
| CAS Number | 1057216-55-3 | [8][9] |
| Appearance | White to off-white solid | |
| SMILES | Clc1ncc(I)cn1 | [7] |
| InChIKey | VGYRHYFUTYYEHQ-UHFFFAOYSA-N | [7] |
| Storage | 4°C, protect from light | [8] |
graph "molecule_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1!", fontsize=14]; C2 [label="C", pos="-1.2,0.5!", fontsize=14]; N4 [label="N", pos="1.2,0.5!", fontsize=14]; C5 [label="C", pos="1.2,-0.5!", fontsize=14]; C6 [label="C", pos="0,-1!", fontsize=14]; C3 [label="C", pos="-1.2,-0.5!", fontsize=14]; Cl [label="Cl", pos="-2.4,1!", fontsize=14, fontcolor="#34A853"]; I [label="I", pos="2.4,-1!", fontsize=14, fontcolor="#EA4335"]; H3 [label="H", pos="-2.2,-1!", fontsize=14]; H6 [label="H", pos="-0.7,-1.7!", fontsize=14];
// Bonds C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5, style=dashed]; C5 -- N4 [len=1.5]; N4 -- C3 [len=1.5, style=dashed]; C3 -- C2 [len=1.5]; C2 -- Cl [len=1.5]; C5 -- I [len=1.5]; C3 -- H3 [len=1.2]; C6 -- H6 [len=1.2];
// Double bond indicators (manual placement) db1 [label="=", pos="-0.6,0.75!", shape=none, fontsize=20]; db2 [label="=", pos="0.6,0!", shape=none, fontsize=20]; db3 [label="=", pos="-0.6,-0.75!", shape=none, fontsize=20];
}
Caption: Structure of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary strategic application of this compound is in palladium-catalyzed cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for the selective oxidative addition of a Pd(0) catalyst to the C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[10][11][12][13] With this compound, it enables the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position with high selectivity.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-Chloro-5-phenylpyrazine
This protocol describes a typical Suzuki-Miyaura coupling procedure.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | ~90-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an indispensable tool for linking terminal alkynes to sp²-hybridized carbons, creating valuable alkynyl-substituted heterocycles.[14][15][16][17] This reaction typically employs both palladium and copper(I) catalysts.
Caption: Catalytic cycle for the Sonogashira coupling.
Detailed Protocol: Synthesis of 2-Chloro-5-(phenylethynyl)pyrazine
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (240 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3 mL). Stir for 5 minutes. Then, add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography to obtain the product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[18][19][20][21][22] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 5-Chloro-N-phenylpyrazin-2-amine
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) to a dry Schlenk tube. Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Reaction Setup: In a separate flask, add this compound (240 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Combining Reagents: Transfer the catalyst solution to the flask containing the substrate and base. Add aniline (101 µL, 1.1 mmol).
-
Reaction: Heat the mixture to 100-110 °C for 6-18 hours, monitoring by LC-MS.
-
Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Sequential Functionalization: A Two-Step Synthetic Strategy
The true synthetic power of this compound lies in its capacity for sequential, regioselective functionalization. A typical workflow involves an initial palladium-catalyzed cross-coupling at the more reactive C5-iodo position, followed by a nucleophilic aromatic substitution (SNAr) at the C2-chloro position. The electron-withdrawing nature of the pyrazine ring, further enhanced by the substituent installed in the first step, facilitates the SNAr reaction.[3][4][23][24]
Caption: A strategic workflow for sequential pyrazine functionalization.
Protocol: SNAr on a 2-Chloropyrazine Intermediate
This protocol details the second step of the sequence, using an amine nucleophile.
Materials:
-
2-Chloro-5-phenylpyrazine (from Suzuki protocol, 1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a sealed vial, combine 2-Chloro-5-phenylpyrazine (190 mg, 1.0 mmol), morpholine (174 µL, 2.0 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL).
-
Reaction: Seal the vial tightly and heat the mixture to 120-140 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature and pour it into ice water (50 mL). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a high-value synthetic intermediate that offers a pre-programmed pathway for the regioselective synthesis of 2,5-disubstituted pyrazines. The well-defined and predictable reactivity of its C-I and C-Cl bonds enables chemists to employ a powerful two-step strategy: selective palladium-catalyzed cross-coupling followed by nucleophilic aromatic substitution. This level of control is invaluable in constructing complex molecular architectures, particularly in the rapid generation of compound libraries for structure-activity relationship studies in drug discovery. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. 1057216-55-3|this compound|BLD Pharm [bldpharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. name-reaction.com [name-reaction.com]
- 20. jk-sci.com [jk-sci.com]
- 21. research.rug.nl [research.rug.nl]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. youtube.com [youtube.com]
Application Note: Selective Heck Coupling of 2-Chloro-5-iodopyrazine for Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a detailed experimental protocol for the selective Mizoroki-Heck cross-coupling reaction of 2-chloro-5-iodopyrazine with a generic alkene (e.g., n-butyl acrylate). The pyrazine scaffold is a critical component in numerous pharmaceuticals, and the ability to selectively functionalize it is paramount in drug discovery and development. This guide elucidates the rationale behind the choice of reagents and reaction conditions, emphasizing the chemoselective coupling at the carbon-iodine bond over the less reactive carbon-chlorine bond. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for the synthesis of key vinyl-substituted pyrazine intermediates.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This transformation has found widespread application in the pharmaceutical industry due to its reliability and functional group tolerance.[3][4] The reaction proceeds through a catalytic cycle involving the oxidative addition of an organohalide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst.[3][5]
This compound is a valuable building block in medicinal chemistry due to the presence of two distinct halogen atoms, which allows for sequential, site-selective cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for the selective functionalization at the 5-position.[6] This application note details a procedure to exploit this reactivity difference to selectively couple an alkene at the C-5 position, leaving the C-2 chloro-substituent intact for subsequent transformations.
Mechanistic Rationale for Selective Coupling
The success of this selective transformation hinges on the relative rates of oxidative addition of the C-I and C-Cl bonds to the palladium(0) catalyst. The C-I bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition. By carefully controlling the reaction conditions, particularly temperature and reaction time, the Heck coupling can be directed to occur exclusively at the iodo-substituted position.
The general catalytic cycle for this selective Heck reaction is depicted below. The cycle begins with the generation of the active Pd(0) catalyst, which then undergoes oxidative addition with this compound preferentially at the C-I bond.
Diagram: Catalytic Cycle of the Selective Heck Reaction
Caption: Simplified catalytic cycle for the selective Heck coupling.
Experimental Protocol
This protocol provides a general procedure for the Heck coupling of this compound with n-butyl acrylate. Researchers should note that optimization of reaction conditions may be necessary for different alkene coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| This compound | >98% | Commercial Source | Handle with care, potential irritant. |
| n-Butyl acrylate | >99%, inhibitor-free | Commercial Source | Pass through a short column of basic alumina to remove inhibitor before use. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial Source | Pre-catalyst, reduced in situ.[6][7] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | Commercial Source | Air-sensitive ligand, handle under inert gas. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial Source | Use freshly distilled or from a sealed bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial Source | Polar aprotic solvent, aids in dissolving reagents.[8] |
| Diethyl ether | Anhydrous | Commercial Source | For workup. |
| Saturated aq. NH₄Cl solution | Reagent grade | In-house prep | For workup. |
| Brine | Reagent grade | In-house prep | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercial Source | For drying organic layers. |
| Celite® | Filtering aid | Commercial Source | For filtration of palladium residues. |
Equipment
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Nitrogen or Argon) manifold
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: General workflow for the Heck coupling experiment.
-
Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Through a septum, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M. Add triethylamine (2.0 equiv) followed by n-butyl acrylate (1.5 equiv) via syringe.
-
Degassing: Degas the reaction mixture by sparging with nitrogen for 15-20 minutes or by three freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen which can oxidize the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically, but should be sufficient to promote the reaction without significant decomposition or reaction at the C-Cl bond.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium black. Wash the Celite® pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2x), followed by brine (1x).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkenyl-2-chloropyrazine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium compounds are toxic and should be handled with care.
-
Tri(o-tolyl)phosphine is air-sensitive and should be handled under an inert atmosphere.
-
Triethylamine and DMF are irritants and should be handled with caution.
-
n-Butyl acrylate is a lachrymator.
-
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature in small increments (e.g., 10 °C). Ensure that the catalyst and ligand were not deactivated by exposure to air or moisture. The quality of the solvent and base is also critical.
-
Formation of Side Products: The formation of a di-substituted product (reaction at both C-I and C-Cl) indicates that the reaction temperature is too high or the reaction time is too long. The formation of homocoupled alkene or arene products can result from side reactions of the organopalladium intermediates.
-
Catalyst Deactivation: The formation of palladium black is common but excessive precipitation early in the reaction may indicate catalyst deactivation. Ensure proper degassing and use of high-purity reagents.
-
Ligand Choice: While P(o-tol)₃ is a robust ligand for this transformation, other electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) could also be effective and may offer advantages in terms of reaction rate and selectivity.[7][10]
Conclusion
The described protocol offers a reliable and selective method for the Heck coupling of this compound. By leveraging the inherent differences in halide reactivity, this procedure allows for the synthesis of valuable 5-alkenyl-2-chloropyrazine intermediates, which are versatile precursors for the development of novel pharmaceutical agents. The principles and techniques outlined in this application note provide a solid foundation for researchers to further explore the rich chemistry of functionalized pyrazines.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Reactions of 2-Chloro-5-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Chloro-5-iodopyrazine in Synthesis
The pyrazine core is a privileged heterocyclic motif, integral to the architecture of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and capacity for hydrogen bonding have cemented its role as a critical pharmacophore in modern drug discovery. Molecules incorporating the pyrazine scaffold have demonstrated a wide array of biological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3]
Within the toolkit of medicinal chemists, this compound stands out as a particularly versatile and strategic building block. This dihalogenated pyrazine offers two distinct reaction handles, the C-I and C-Cl bonds, which possess differential reactivity. This intrinsic difference allows for a programmed, regioselective approach to the synthesis of complex, polysubstituted pyrazines. Typically, the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, following the general reactivity trend of C-I > C-Br > C-Cl. This predictable reactivity allows for the selective functionalization at the 5-position, leaving the C2-chloro substituent available for subsequent transformations. This sequential functionalization strategy is a powerful tool for the rapid generation of molecular diversity and the construction of intricate molecular architectures.
This comprehensive guide provides detailed application notes and field-proven protocols for the key regioselective reactions of this compound, empowering researchers to leverage this valuable building block in their synthetic endeavors.
Understanding Regioselectivity: The Causality Behind Experimental Choices
The predictable regioselectivity observed in the reactions of this compound is primarily governed by the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Cl bond. This difference in bond dissociation energies (C-I: ~220 kJ/mol, C-Cl: ~340 kJ/mol) is the primary determinant of the observed regioselectivity. By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to achieve highly selective coupling at the 5-position.
Visualizing Regioselectivity in Cross-Coupling Reactions
Caption: Sequential functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack. While both chlorine and iodine can act as leaving groups in SNAr reactions, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. However, for many common nucleophiles like amines and alkoxides, the reaction can often be directed to displace the more labile iodide, or under more forcing conditions, the chloride.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization for specific substrates may be necessary. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Regioselective Suzuki-Miyaura Coupling at the C-5 Position
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.[4]
Reaction Principle: A palladium catalyst facilitates the cross-coupling of an organoboron compound with the aryl iodide. The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)
-
-
Procedure:
-
To a dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Add the palladium catalyst (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-92 |
| Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 85 | 16 | 88-96 |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Regioselective Sonogashira Coupling at the C-5 Position
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl- and heteroaryl-alkynes.[5][6]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[6][7]
-
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dried reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-40 | 6-12 | 80-90 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 4-8 | 82-93 |
Regioselective Stille Coupling at the C-5 Position
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups.[8][9]
Reaction Principle: A palladium catalyst mediates the cross-coupling between an organostannane and the aryl iodide.[8]
-
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 - 1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)
-
Ligand (if needed, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
-
Procedure:
-
To a dried reaction vessel, add this compound (1.0 eq) and the palladium catalyst (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
-
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 75-88 |
| Pd₂(dba)₃ | AsPh₃ | DMF | 100 | 8 | 80-91 |
Regioselective Buchwald-Hartwig Amination at the C-5 Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[10]
Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, catalyzes the coupling of an amine with the aryl iodide.[10]
-
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a dried reaction vessel, add the palladium pre-catalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
-
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-18 | 70-85 |
| Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 90 | 8-16 | 75-90 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution.[11]
-
Materials:
-
This compound
-
Amine (1.5 - 3.0 equivalents)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMSO, NMP, or neat amine)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the amine (2.5 eq).
-
If necessary, add a base and a high-boiling polar aprotic solvent.
-
Heat the reaction mixture to 80-140 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and pour into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization.
-
Trustworthiness: A Self-Validating System
The protocols provided herein are based on well-established chemical principles and have been adapted from literature precedents for similar substrates. The predictable nature of the regioselectivity, driven by the significant difference in the C-I and C-Cl bond reactivities, provides a strong foundation for the reliability of these methods. For validation, it is recommended to confirm the structure of the monosubstituted intermediate by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) before proceeding to the second functionalization step. The expected ¹H NMR spectrum of the 5-substituted-2-chloropyrazine will show two singlets in the aromatic region, confirming the regioselective substitution.
Applications in Drug Discovery and Materials Science
The 2-chloro-5-substituted pyrazines generated through these regioselective reactions are valuable intermediates for the synthesis of a wide range of biologically active molecules. For instance, they serve as key precursors for the development of kinase inhibitors, which are a major class of anticancer drugs.[8] The ability to introduce diverse functionalities at the 5-position allows for the fine-tuning of a molecule's binding affinity and selectivity for a particular kinase. The remaining chloro group at the 2-position can then be used to introduce further diversity, for example, by a Buchwald-Hartwig amination to improve solubility and pharmacokinetic properties.
References
- 1. US3746711A - Preparation of pyrazine derivatives - Google Patents [patents.google.com]
- 2. Special Issue—“Bioactive Compounds from Natural Sources II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 5. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. WO2018172995A1 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 9. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
Scale-Up Synthesis of 2-Chloro-5-iodopyrazine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1] Their diverse biological activities, including anti-tuberculosis and antiviral properties, make them valuable targets for drug discovery and development.[1][2] Among these, 2-Chloro-5-iodopyrazine serves as a key intermediate for introducing further molecular complexity. The chloro and iodo substituents provide orthogonal handles for various coupling and substitution reactions, enabling the synthesis of diverse compound libraries.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. It emphasizes not only the procedural steps but also the underlying chemical principles and, most importantly, the critical safety considerations inherent in large-scale chemical production. The described methodology is designed to be a self-validating system, incorporating in-process controls to ensure reproducibility and high purity of the final product.
Synthetic Strategy: The Sandmeyer Reaction
The most robust and scalable method for the synthesis of this compound from its corresponding amine precursor, 2-Amino-5-iodopyrazine, is the Sandmeyer reaction.[3][4] This classic transformation involves the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a halide, in this case, chloride.[5]
The reaction proceeds in two main stages:
-
Diazotization: 2-Amino-5-iodopyrazine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid), to form a highly reactive diazonium salt.[6][7]
-
Displacement: The diazonium salt is then introduced to a solution containing a copper(I) salt, such as copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (N₂) with a chloride ion.[3][5]
This method is favored for its reliability and the commercial availability of the starting materials. However, the formation and handling of diazonium salts, especially at scale, present significant safety hazards that must be meticulously managed.[8][9]
Process Safety: Taming the Reactive Intermediate
The primary hazard in this synthesis is the diazonium salt intermediate. These compounds can be explosive when isolated or allowed to decompose uncontrollably.[8][9] Therefore, the entire process is designed to generate and consume the diazonium salt in situ without isolation.
Key Safety Considerations:
-
Temperature Control: Diazotization reactions are highly exothermic. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the uncontrolled decomposition of the diazonium salt.[9][10]
-
Stoichiometry: A stoichiometric amount of sodium nitrite should be used to avoid excess nitrous acid, which can lead to side reactions and the formation of unstable byproducts.[8]
-
Ventilation: The reaction generates nitrogen gas (N₂), which must be safely vented to prevent pressure buildup in the reactor.[8][10]
-
Reagent Handling: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[11][12] It can also form explosive compounds with certain materials.[13] Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn at all times.[6]
-
Quenching: Any residual diazonium salt must be quenched before workup.[8]
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 100 grams of this compound. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale synthesis.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Chiller/heater circulator for the reactor jacket
-
Large crystallizing dish or secondary containment for the reactor
-
Vacuum filtration apparatus (e.g., Buchner funnel and flask)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, chemical-resistant gloves (e.g., nitrile)
Reagents:
| Reagent | Molecular Weight | Quantity | Moles | Purity |
| 2-Amino-5-iodopyrazine | 221.01 g/mol | 110.5 g | 0.5 | ≥97% |
| Concentrated Hydrochloric Acid (~37%) | 36.46 g/mol | 250 mL | ~3.0 | ACS Grade |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 38.0 g | 0.55 | ≥97% |
| Copper(I) Chloride (CuCl) | 98.99 g/mol | 74.2 g | 0.75 | ≥97% |
| Deionized Water | 18.02 g/mol | As needed | - | - |
| Dichloromethane (DCM) | 84.93 g/mol | As needed | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (Saturated NaCl Solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | As needed | - | ACS Grade |
Procedure:
Part 1: Diazotization
-
Reactor Setup: Set up the 10 L jacketed glass reactor with the overhead stirrer, temperature probe, and addition funnel. Ensure the reactor is clean and dry.
-
Acidic Slurry Preparation: Charge the reactor with 1 L of deionized water and 250 mL of concentrated hydrochloric acid. Begin stirring and cool the mixture to 0-5 °C using the chiller.
-
Amine Addition: Slowly add 110.5 g (0.5 mol) of 2-Amino-5-iodopyrazine to the cold acid solution. The amine will likely not fully dissolve, forming a slurry. Maintain the temperature between 0 and 5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 38.0 g (0.55 mol) of sodium nitrite in 200 mL of deionized water. Cool this solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add the cold sodium nitrite solution to the amine slurry in the reactor via the addition funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature of the reactor below 5 °C throughout the addition. The reaction is exothermic, so careful control of the addition rate is essential.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt should result in a clearer solution.
Part 2: Sandmeyer Reaction and Workup
-
Catalyst Solution Preparation: In a separate large beaker or flask, dissolve 74.2 g (0.75 mol) of copper(I) chloride in 500 mL of concentrated hydrochloric acid. This will form a dark solution. Cool this solution to 0-5 °C in an ice bath.
-
Displacement: Slowly add the cold diazonium salt solution from the reactor to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Ensure the addition is done at a rate that does not cause excessive foaming. The reaction mixture will likely change color.
-
Warming and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the diazonium salt.
-
Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic extracts and wash successively with 1 L of deionized water, 1 L of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and 1 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The choice of solvent will depend on the purity of the crude material.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected yield is typically in the range of 60-75%.
In-Process Controls and Analytical Methods
To ensure the quality and consistency of the synthesis, the following analytical methods are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction progress and to determine the purity of the final product. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying byproducts and confirming the identity of the final product.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product. Both ¹H and ¹³C NMR should be performed.[14][15]
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The scale-up synthesis of this compound derivatives via the Sandmeyer reaction is a well-established and reliable method. However, the inherent hazards associated with diazonium salts necessitate a disciplined and safety-conscious approach. By adhering to the detailed protocol and implementing the recommended in-process controls, researchers and drug development professionals can safely and efficiently produce this valuable intermediate for their discovery and development programs. The principles of careful temperature control, stoichiometric reagent addition, and thorough quenching are paramount to ensuring a safe and successful scale-up campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. youtube.com [youtube.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 12. chemtradelogistics.com [chemtradelogistics.com]
- 13. nj.gov [nj.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Chloro-5-iodopyrazine
Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-iodopyrazine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies to maximize yield and selectivity in this critical transformation. As a key heterocyclic building block, mastering the functionalization of this compound is essential for accessing novel chemical space in drug discovery and materials science.
Core Principles: Harnessing Differential Reactivity
The foundation for successfully optimizing this reaction lies in understanding the inherent reactivity differences between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is:
C–I >> C–Br > C–Cl
This significant difference allows for high chemoselectivity. Our primary goal is to exploit this reactivity gap to achieve a clean, high-yield mono-coupling at the C-5 iodo position, leaving the C-2 chloro substituent intact for subsequent orthogonal transformations. Challenges arise when reaction conditions are too harsh, leading to undesired di-substitution or side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical, question-and-answer format.
Q1: I'm observing significant amounts of the di-coupled product. How can I improve selectivity for mono-coupling at the C-5 position?
A: This is the most common challenge and indicates your reaction conditions are too forcing, causing the less reactive C-Cl bond to undergo oxidative addition.
-
Causality: Highly active catalysts, elevated temperatures, or prolonged reaction times can overcome the activation barrier for C-Cl insertion.
-
Solutions:
-
Reduce Reaction Temperature: Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if the reaction is sluggish. The C-I bond is significantly more reactive and often does not require high heat.
-
Control Stoichiometry: Use the boronic acid as the limiting or near-stoichiometric reagent (1.0 to 1.1 equivalents). An excess of the boronic acid will drive the reaction towards di-substitution once the mono-coupled product is formed.
-
Re-evaluate Your Catalyst: While modern, highly active Buchwald-type ligands are excellent for activating aryl chlorides, they may be too reactive for this selective transformation.[1] Consider starting with a less aggressive, "classic" catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) , which show excellent reactivity for C-I bonds without readily activating C-Cl bonds under moderate conditions.[2][3][4]
-
Q2: My reaction has a low yield, and I'm recovering a lot of unreacted this compound. What are the likely causes?
A: Low conversion points to an issue with one of the fundamental components of the catalytic cycle.
-
Causality: Inefficient generation of the active Pd(0) catalyst, poor activation of the boronic acid, or catalyst deactivation are primary culprits.
-
Solutions:
-
Catalyst Activity: Ensure your palladium source is fresh. Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) state may be inefficient.[1][5] Using a well-defined precatalyst can improve consistency.
-
Base Selection & Quality: The base is not merely a pH adjuster; it is critical for activating the boronic acid to form the nucleophilic borate complex required for transmetalation.[6][7][8] Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous (if the protocol calls for it). A weak or impure base will stall the reaction.
-
Solvent Degassing: Oxygen is detrimental to the Pd(0) catalyst, oxidizing it to an inactive Pd(II) state and promoting boronic acid homocoupling.[9][10] You must thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[11]
-
Q3: My starting material is consumed, but the yield of my desired product is low. What side reactions should I look for?
A: This scenario suggests your starting material is reacting, but through unproductive pathways.
-
Causality: The primary side reactions in Suzuki couplings are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl halide.[12]
-
Solutions & Diagnosis:
-
Protodeboronation: This is the hydrolysis of your boronic acid back to the corresponding arene (Ar-B(OH)₂ → Ar-H).[9] It is often promoted by high temperatures and extended reaction times. Check your crude reaction mixture by LC-MS or ¹H NMR for the presence of this arene byproduct. To mitigate this, consider using milder conditions or switching to a more stable boronate ester, such as a pinacol ester (Bpin).
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid (Ar-B(OH)₂ → Ar-Ar) is a classic sign of oxygen in the system.[9][12] Improved degassing is the primary solution.
-
Dehalogenation: The replacement of iodine with hydrogen on your pyrazine starting material (Ar-I → Ar-H) can occur through various mechanisms.[13] This is often exacerbated by certain solvents or bases. If you observe 2-chloropyrazine as a byproduct, consider screening alternative bases or solvents.
-
Q4: Which specific catalyst, base, and solvent combination do you recommend as a starting point?
A: For a robust and selective starting point, a well-established system is recommended over overly complex or highly specialized ones.
-
Rationale: The goal is to find mild conditions that are selective for the C-I bond. The following combination balances reactivity with control.
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Catalyst | PdCl₂(dppf) (2-5 mol%) | A reliable, air-stable Pd(II) precatalyst that forms a robust catalytic species suitable for C-I coupling with good functional group tolerance.[2][14] |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong base sufficient to promote borate formation without being overly harsh, minimizing side reactions.[3][4] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A standard solvent system where dioxane solubilizes the organic components and water dissolves the base, facilitating the reaction at the interface.[11][15] |
| Temperature | 80-90 °C | A moderate temperature that should provide a reasonable reaction rate for C-I coupling without significantly activating the C-Cl bond. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Standard Selective Mono-Coupling
This protocol provides a robust starting point for the selective coupling at the C-5 iodo position with a typical arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
PdCl₂(dppf) (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the arylboronic acid.
-
Add the powdered potassium carbonate.
-
Seal the flask with a septum and purge with Argon or Nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add 1,4-dioxane and deionized water (in a 4:1 or 5:1 ratio, e.g., 8 mL dioxane, 2 mL water per mmol of pyrazine).
-
Sparge the resulting suspension with Argon or Nitrogen for an additional 20 minutes while stirring.
-
Quickly add the PdCl₂(dppf) catalyst under the inert atmosphere.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
When faced with a suboptimal result, a logical workflow can help diagnose the issue efficiently.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in 2-Chloro-5-iodopyrazine Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selectivity
2-Chloro-5-iodopyrazine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its two distinct halogen atoms offer opportunities for sequential, site-selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) catalyst, which generally allows for selective coupling at the 5-position.[1] However, a range of side reactions can diminish yields, complicate purification, and derail synthetic campaigns. This guide addresses the most common of these challenges in a question-and-answer format.
General Side Reactions Across Coupling Types
Q1: My yield is low, and I've isolated a significant amount of 2-chloropyrazine. What is happening and how can I prevent it?
A1: You are observing hydrodehalogenation, a common side reaction where the halogen atom is replaced by a hydrogen atom.[2][3] This can occur at either the iodine or chlorine position, but is more frequently seen at the more reactive C-I bond.
Root Causes & Mechanisms:
-
Hydrogen Source: The hydrogen atom can originate from various sources within the reaction mixture, including solvent (e.g., alcohols, water), amines, or even the phosphine ligands themselves.[4][5][6]
-
Catalytic Cycle Interruption: After the initial oxidative addition of the aryl halide to the Pd(0) complex, instead of proceeding to transmetalation, the resulting Pd(II) intermediate can react with a hydride source.[7] Subsequent reductive elimination releases the hydrodehalogenated product and regenerates the Pd(0) catalyst.[7]
Troubleshooting Strategies:
-
Solvent Choice: If using alcohol or amine solvents, consider switching to anhydrous, aprotic solvents like dioxane, THF, or toluene.
-
Base Selection: Some bases can promote hydrodehalogenation. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Modification: The choice of phosphine ligand can influence the rate of hydrodehalogenation.[5] Experiment with different ligands to find one that favors the desired cross-coupling pathway.
-
Reaction Time & Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of this and other side reactions.
Q2: I'm observing a dimeric byproduct of my coupling partner. What is this and how can I minimize it?
A2: This side product is the result of homocoupling, where two molecules of your coupling partner (e.g., boronic acid, organostannane, or alkyne) react with each other.[7][8][9][10][11][12]
Root Causes & Mechanisms:
-
Suzuki Homocoupling: In Suzuki reactions, homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[7]
-
Stille Homocoupling: For Stille couplings, homocoupling of the organostannane can occur through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[11]
-
Sonogashira (Glaser) Homocoupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes, particularly in the presence of oxygen.[12]
Troubleshooting Strategies:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling in many cases.[7][12]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) salt.
-
Copper-Free Sonogashira Conditions: If Glaser coupling is a significant issue, consider employing copper-free Sonogashira protocols.[13]
-
Control of Stoichiometry: Using a slight excess of the this compound can sometimes minimize homocoupling of the partner reagent.
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q3: In my Suzuki reaction, a major byproduct is the boronic acid starting material with the boronic acid group replaced by a hydrogen atom. What is this side reaction?
A3: This is protodeboronation (also called protodeborylation), a common and often significant side reaction in Suzuki couplings.[14][15] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your nucleophile and reducing the yield of the desired product.[14][15]
Root Causes & Mechanisms:
-
pH and Water: The reaction is highly sensitive to pH and the presence of water, which acts as the proton source.[15][16] Both acid- and base-catalyzed mechanisms exist.[14][15]
-
Substrate Instability: Heteroaromatic boronic acids are particularly susceptible to protodeboronation.[15]
-
Reaction Conditions: High temperatures and prolonged reaction times can accelerate this undesired process.[15]
-
Ligand Effects: Bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation.[15][17]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use weaker bases like K₃PO₄ or K₂CO₃.[16] Consider fluoride-based bases like CsF if compatible. | Strong bases can accelerate the decomposition of the boronic acid.[16] |
| Solvent | Use anhydrous solvents and minimize water content. | Water is the proton source for the undesired reaction.[16] |
| Temperature | Run the reaction at the lowest temperature that allows for efficient coupling. | Higher temperatures increase the rate of protodeboronation.[16] |
| Boronic Acid Derivative | Use boronate esters (e.g., pinacol esters) or MIDA boronates.[14] | These derivatives offer greater stability and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[14] |
Experimental Protocol: Suzuki Coupling with a MIDA Boronate Ester to Mitigate Protodeboronation [16]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the MIDA boronate ester (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add your chosen palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Add degassed, anhydrous solvent (e.g., dioxane).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Purify by column chromatography.
Stille Coupling
Q4: My Stille coupling is giving a complex mixture, and I suspect side reactions involving the tin reagent. What could be happening?
A4: Besides the previously mentioned homocoupling of the organostannane, other side reactions can occur in Stille couplings. One such reaction is the stannylation of the aryl halide by trialkyltin bromide, which can be formed in situ.[18]
Troubleshooting Strategies:
-
Additive Effects: The addition of copper(I) salts can sometimes accelerate the desired cross-coupling, potentially outcompeting side reactions.[19] The presence of fluoride ions can also have a beneficial effect.
-
Ligand Choice: The choice of phosphine ligand is crucial. For instance, P(o-tol)₃ or PPh₃ are commonly used, and their selection can influence the reaction outcome.[20]
-
Purity of Reagents: Ensure the purity of your organostannane reagent, as impurities can lead to unforeseen side products.
Sonogashira Coupling
Q5: My Sonogashira reaction is sluggish and I'm getting low yields of the desired alkyne product. What are the likely issues?
A5: While Glaser homocoupling is a primary concern, low yields can also result from catalyst inhibition or deactivation.
Troubleshooting Strategies:
-
Base Selection: An appropriate amine base (e.g., Et₃N, DIPA) is critical. It not only acts as a base but can also serve as a solvent in some cases.[21]
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and active.
-
Ligand Effects: For challenging substrates, a more active ligand such as P(t-Bu)₃ may be required.[21]
-
Solvent: Polar aprotic solvents like DMF or THF can be beneficial.[21]
Buchwald-Hartwig Amination
Q6: In my Buchwald-Hartwig amination, I'm observing the formation of 2-chloropyrazine and an imine. What is this side reaction?
A6: This is an unproductive side reaction involving β-hydride elimination from the palladium-amide intermediate.[22] This pathway competes with the desired reductive elimination that forms the C-N bond.[22]
Troubleshooting Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) or bidentate phosphine ligands like BINAP and DDPF is crucial.[22] These ligands promote reductive elimination over β-hydride elimination.
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[23]
-
Temperature Control: Carefully controlling the reaction temperature can help favor the desired product formation.
Visualizing Reaction Pathways
To better understand the competition between the desired cross-coupling and the common side reaction of hydrodehalogenation, the following workflow can be considered:
Caption: Competing pathways in Pd-catalyzed couplings.
Concluding Remarks
Successfully navigating the complexities of cross-coupling reactions on di-halogenated heterocycles like this compound requires a deep understanding of potential side reactions. By recognizing the mechanistic origins of these undesired pathways, researchers can strategically select catalysts, ligands, solvents, and bases to optimize for the desired product. This guide serves as a foundational resource for troubleshooting these challenges, enabling the efficient synthesis of valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 2-Chloro-5-iodopyrazine Reaction Products
Welcome to the technical support guide for the purification of 2-Chloro-5-iodopyrazine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the post-synthesis purification of this important heterocyclic building block. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in medicinal chemistry and materials science.[1] Its synthesis, often involving direct iodination or metalation of a chloropyrazine precursor, can yield a crude product mixture containing unreacted starting materials, over-iodinated byproducts, and other impurities. The structural similarity of these compounds makes purification a non-trivial task that requires a systematic approach. This guide provides a self-validating framework for isolating this compound with high purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My initial TLC analysis of the crude reaction mixture shows multiple spots close together. How do I develop an effective separation method?
Answer: This is a classic challenge indicating that the components of your mixture have similar polarities. A systematic approach to developing your separation method is crucial.
-
Initial Solvent Screening: Start by testing a range of solvent systems for Thin Layer Chromatography (TLC). A common and effective mobile phase for pyrazine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[2]
-
Begin with a low polarity system (e.g., 95:5 Hexanes:EtOAc).
-
Gradually increase the polarity (e.g., 90:10, 80:20) until you see separation between the spots.
-
The ideal TLC separation will show the desired product with a Retention Factor (Rf) of approximately 0.2-0.4, which generally translates well to column chromatography.[3]
-
-
Consider Alternative Solvents: If a Hexanes/EtOAc system fails to provide adequate separation, consider replacing ethyl acetate with dichloromethane (DCM) or acetone. A ternary system (e.g., Hexanes/DCM/EtOAc) can sometimes resolve challenging separations.
-
Check for Co-elution: If spots appear to be single but are broad or streaky, they may contain co-eluting impurities. Two-dimensional TLC can help diagnose this. Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. If the spot remains a single point, it is likely a pure compound. If it separates into multiple spots, you have co-eluting species.
Question 2: I'm performing column chromatography, but my product is eluting with an impurity. What are my options?
Answer: Co-elution during column chromatography is a common issue that can often be resolved by adjusting your methodology.
-
Optimize the Mobile Phase: The most likely cause is an eluent that is too polar, causing compounds to move too quickly down the column without sufficient interaction with the silica gel.
-
Reduce Polarity: If you are using an 80:20 Hexanes:EtOAc mixture, try switching to a 90:10 or even 95:5 mixture to increase retention time and improve separation.[4]
-
Use a Shallow Gradient: Instead of a single isocratic eluent, employ a shallow gradient. Start with a very low polarity mobile phase (e.g., 100% Hexanes) and gradually increase the percentage of the polar solvent (e.g., from 0% to 15% EtOAc over many column volumes). This technique is highly effective for separating compounds with close polarities.[2]
-
-
Check Column Packing and Loading:
-
A poorly packed column with air bubbles or channels will lead to poor separation.[5] Ensure your silica slurry is homogeneous and allowed to settle evenly. Gently tapping the column during packing can help release trapped air.[6]
-
Overloading the column is a frequent cause of co-elution. A general rule is to use at least 50-100g of silica gel for every 1g of crude material, especially if the separation is difficult.[3]
-
Load your sample in the absolute minimum amount of solvent possible to ensure it starts as a tight, concentrated band at the top of the column.[6]
-
Question 3: My NMR spectrum shows a singlet in the aromatic region that I can't assign to my product. What could it be?
Answer: An unexpected singlet in the aromatic region often points to a symmetrical byproduct.
-
Possible Impurity: 2,5-Diiodopyrazine: If the reaction was an iodination, over-iodination can occur, leading to the formation of 2,5-diiodopyrazine. Due to its symmetry, this molecule would produce a singlet in the 1H NMR spectrum. This is a known potential side reaction in the synthesis of diiodopyrazines.[7]
-
Possible Impurity: Unreacted Starting Material: Depending on the synthetic route, a symmetrical starting material like 2,6-dichloropyrazine could also be present and appear as a singlet.[2]
-
Confirmation: To confirm the identity, compare the retention time of the impurity in GC-MS or LC-MS with that of a known standard, if available. The mass spectrum will also provide a definitive molecular weight.
-
Removal: These impurities can typically be separated using column chromatography, as their polarity will differ from the desired this compound. The di-iodinated product will likely be less polar, while a dichlorinated starting material might have a similar polarity, requiring careful chromatographic optimization.
Question 4: I attempted recrystallization, but my product oiled out or failed to crystallize. How can I fix this?
Answer: Recrystallization is an excellent technique for final polishing but requires careful solvent selection.
-
The "Oiling Out" Problem: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then comes out of solution as a liquid instead of a solid.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Vigorous stirring during the cooling phase can also help. If it persists, you may need to choose a different solvent with a lower boiling point.
-
-
Failure to Crystallize:
-
Induce Crystallization: If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If your compound is too soluble, you will get low recovery. If it is not soluble enough when hot, recrystallization is not feasible.
-
Use a Mixed-Solvent System: This is a powerful technique when a single solvent doesn't work.[8] Dissolve your crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise while the solution is still hot, until you see persistent cloudiness. Add a final drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly. A common system for pyrazines is Ethanol/Water or Hexane/Ethyl Acetate.[2][9]
-
Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance and melting point of pure this compound?
-
Q: What are the recommended storage conditions for the purified product?
-
A: The product should be stored at low temperatures (e.g., 4°C), protected from light, to prevent potential degradation.[1]
-
-
Q: Can hydrolysis be a problem during aqueous work-up?
-
A: Yes. The chloro-substituent on the electron-deficient pyrazine ring can be susceptible to nucleophilic substitution by water or hydroxide, especially if the solution is basic or heated. This would form 2-Hydroxy-5-iodopyrazine. It is advisable to perform aqueous work-ups under neutral or slightly acidic conditions and without excessive heat. The hydrolysis of similar chloro-heterocycles is a known reaction.[12]
-
-
Q: Which analytical techniques are best for assessing final purity?
-
A: A combination of techniques is ideal.
-
1H and 13C NMR: Provides structural confirmation and detects proton-bearing impurities.[2]
-
GC-MS or LC-MS: Confirms the molecular weight and can detect non-protonated impurities.
-
HPLC: Provides a quantitative measure of purity (e.g., >97%).
-
-
Experimental Protocol: Purification by Silica Gel Chromatography
This protocol provides a detailed, step-by-step methodology for purifying this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography Column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Workflow Diagram
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for the Buchwald-Hartwig Amination of 2-Chloro-5-iodopyrazine
An In-Depth Technical Guide
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Buchwald-Hartwig amination, specifically with challenging di-halogenated heteroaromatic substrates like 2-chloro-5-iodopyrazine. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions and troubleshoot effectively during your experiments.
The amination of this compound presents a classic challenge of chemoselectivity. The presence of two distinct halogen atoms on an electron-deficient pyrazine ring requires a carefully tuned catalytic system to achieve selective C-N bond formation at the desired position. This guide will walk you through catalyst selection, reaction optimization, and common pitfalls.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a Buchwald-Hartwig reaction?
The C-I bond is significantly more reactive than the C-Cl bond. The rate-determining step in many Buchwald-Hartwig catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1] The relative reactivity for this step follows the order C–I > C–Br > C–Cl. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, under carefully controlled conditions, it is possible to achieve selective amination at the C-5 position (the site of the iodine atom) while leaving the C-2 chlorine atom untouched.
Q2: What is the best starting point for a catalyst system (palladium precursor and ligand) for this selective amination?
For challenging heteroaryl substrates, particularly those containing a less reactive chloride, a robust catalyst system is essential. A highly effective starting point would be a combination of a palladium(0) or palladium(II) precursor with a bulky, electron-rich biaryl monophosphine ligand.
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices.[2][3] However, for better reproducibility, using a pre-formed palladium precatalyst, such as an XPhos Pd G3 or SPhos Pd G4 precatalyst, is highly recommended. These precatalysts are air- and moisture-stable, ensuring more consistent generation of the active Pd(0) species.
-
Ligand: Ligands from the Buchwald biaryl phosphine family are the industry standard for this type of transformation.[4] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent first choice due to its proven efficacy in the amination of heteroaryl halides.[5] Its steric bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination steps.[2][4]
Q3: Why are bulky, electron-rich phosphine ligands so critical for this reaction?
The success of modern Buchwald-Hartwig amination hinges on the ligand design.[4]
-
Electron-Rich Nature: The phosphine ligand donates electron density to the palladium center. This makes the palladium more nucleophilic, which accelerates the rate-limiting oxidative addition step.[5]
-
Steric Bulk: The bulkiness of ligands like XPhos or SPhos promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive.[6] This steric hindrance also facilitates the final C-N bond-forming reductive elimination step, often preventing side reactions like β-hydride elimination.[6][7] For heteroaromatic substrates, bulky ligands can also prevent the substrate's nitrogen atoms from irreversibly binding to and deactivating the palladium catalyst.[5]
Q4: What are the recommended bases and solvents for this transformation?
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine (or the resulting palladium-amine complex) to form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base and a reliable first choice.[3] Other options include potassium tert-butoxide (KOtBu) or, for more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃).[2]
-
Solvents: Anhydrous, aprotic solvents are essential. Toluene is a standard choice.[2] Other suitable solvents include 1,4-dioxane or THF.[8][9] It is critical that the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
-
Possible Cause A: Inactive Catalyst. The active Pd(0) catalyst is sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon).[9] Use freshly purchased, high-purity palladium precursors and ligands. Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) which offers greater reliability.
-
-
Possible Cause B: Suboptimal Ligand or Base. The combination of ligand, base, and substrate is crucial.
-
Solution: If XPhos is not effective, screen other bulky biaryl phosphine ligands. SPhos or BrettPhos could be alternatives.[4][5] Verify the quality and reactivity of your base (NaOtBu). Sometimes, commercially available alkoxides can lose activity over time. Using a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) might be an option, but be mindful of substrate compatibility.
-
-
Possible Cause C: Insufficient Temperature. The reaction may have a high activation energy.
-
Solution: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C.[10] If you are running the reaction at a lower temperature, gradually increase it while monitoring for the formation of side products.
-
Problem 2: Reaction is not selective; amination occurs at both the iodo and chloro positions.
-
Possible Cause: Reaction Temperature is Too High. While the C-I bond is more reactive, the C-Cl bond can be activated at higher temperatures, especially with a highly active catalyst system.
-
Solution: The key to selectivity is kinetic control. Lower the reaction temperature. Start at a moderate temperature (e.g., 70-80 °C) and monitor the reaction closely by TLC or LC-MS. The goal is to find a temperature window where the C-I coupling proceeds at a reasonable rate while the C-Cl coupling is negligible.
-
Problem 3: Significant formation of hydrodehalogenation side product (pyrazine with H instead of I or Cl).
-
Possible Cause: β-Hydride Elimination. This side reaction can compete with reductive elimination, especially if the amine has β-hydrogens.[6] The palladium-amido intermediate can eliminate a β-hydride, which then reductively eliminates with the halide on the palladium to form HX and the hydrodehalogenated arene.
-
Solution: The choice of ligand is paramount. Bulky, electron-rich ligands like XPhos are designed to promote reductive elimination over β-hydride elimination.[6] If this is still a problem, switching to a different ligand in the same class (e.g., BrettPhos) may alter the geometry around the metal center favorably.[5] Also, ensure the base is not in vast excess, as this can sometimes promote side reactions.
-
Problem 4: With primary amines, diarylation is observed (the amine reacts with two molecules of the pyrazine).
-
Possible Cause: High Reactivity of the Mono-arylated Product. The product, an N-aryl pyrazine, can sometimes be more reactive than the starting amine and compete for the aryl halide.
-
Solution: Use a ligand specifically designed to favor mono-arylation. BrettPhos is known to be particularly effective for the selective mono-arylation of primary amines with aryl chlorides.[5] Additionally, carefully controlling the stoichiometry (using a slight excess of the amine) can help suppress the second amination.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Catalyst Systems
| Component | Recommendation | Rationale & Key Considerations |
| Aryl Halide | This compound | Target selective reaction at the C-I position. |
| Amine | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Pd Source | XPhos Pd G3 Precatalyst | (1-2 mol%) Air-stable, reliable source of active Pd(0). |
| Alternative | Pd₂(dba)₃ | (1 mol%) Cheaper but requires careful handling under inert gas. |
| Ligand | XPhos | (2-4 mol%) Excellent general ligand for heteroaryl halides.[5] |
| Alternative | SPhos, BrettPhos | Screen if XPhos gives low yield or side products.[5] |
| Base | NaOtBu | (1.5 - 2.0 equivalents) Strong, effective base for C-N coupling. |
| Alternative | K₃PO₄, Cs₂CO₃ | Milder bases for substrates with sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane | (0.1 - 0.5 M) Must be anhydrous and thoroughly degassed. |
| Temperature | 80 - 100 °C | Start lower (e.g., 80 °C) to ensure selectivity. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation. |
Diagram 1: Buchwald-Hartwig Catalytic Cycle
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Cross-Coupling Reactions with 2-Chloro-5-iodopyrazine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-5-iodopyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of base selection and troubleshoot common issues encountered during synthesis. As a key heterocyclic building block, this compound offers two distinct reaction handles, where the strategic choice of base is paramount for achieving high yields and desired regioselectivity.
Frequently Asked Questions (FAQs): The Role of the Base
This section addresses fundamental questions regarding the function and selection of bases in cross-coupling reactions.
Q1: Why is a base essential for palladium-catalyzed cross-coupling reactions?
A base is a non-negotiable component in most palladium-catalyzed cross-coupling reactions, though its specific role varies with the reaction type.[1] Generally, its functions include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (e.g., a borate anion, R-B(OH)₃⁻).[2][3] This step is crucial for efficient transmetalation, where the organic group is transferred to the palladium center.[4][5] In Sonogashira couplings, the base deprotonates the terminal alkyne, making it a potent nucleophile.[6] For Buchwald-Hartwig aminations, the base deprotonates the amine or amide, facilitating its coordination to the palladium complex.[7][8]
-
Neutralization of Acid Byproducts: The reaction generates acidic byproducts (e.g., HX, B(OH)₃). The base neutralizes these acids, preventing catalyst deactivation and maintaining a favorable reaction environment.
-
Facilitating the Catalytic Cycle: In some cases, the base can influence the rate of reductive elimination or ligand exchange steps within the catalytic cycle.[3]
Q2: How does the choice of base affect regioselectivity when using this compound?
This compound possesses two halides with different reactivities. The C-I bond is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond.[9] This inherent reactivity difference is the primary driver of selectivity.
Typically, cross-coupling occurs selectively at the C5-iodo position. The choice of base is critical for preserving this selectivity and ensuring the subsequent reaction proceeds cleanly.
-
For C5-Iodo Coupling: Mild to moderately strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are usually sufficient to promote the reaction at the C-I bond without disturbing the C-Cl bond.
-
For Subsequent C2-Chloro Coupling: To achieve a second coupling at the C-Cl position, more forcing conditions are required. This often involves stronger bases (e.g., NaOtBu, LHMDS), higher temperatures, and more electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition of the C-Cl bond.[10][11] Using a base that is too strong in the first step can lead to side reactions or premature reaction at the C-Cl site, reducing overall yield and purity.
Q3: What are the main differences in base requirements for Suzuki, Sonogashira, and Buchwald-Hartwig reactions?
The optimal base is highly dependent on the specific cross-coupling mechanism.
-
Suzuki-Miyaura Coupling: Requires a base to activate the boronic acid. A wide range of bases can be used, from mild carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄) to fluorides (KF, CsF) and hydroxides (NaOH, Ba(OH)₂).[2][5] The choice depends on the substrate's sensitivity and the desired reactivity. Aqueous inorganic bases are common, but anhydrous conditions with bases like K₃PO₄ are also effective, especially if the substrate has base-sensitive functional groups like esters.[4][12]
-
Sonogashira Coupling: Traditionally employs a copper co-catalyst and an amine base (e.g., triethylamine, diisopropylamine, piperidine).[6][13] The amine serves a dual role: it deprotonates the alkyne and acts as a solvent or co-solvent. Copper-free variants also rely on an amine or another suitable base to generate the acetylide nucleophile.[6]
-
Buchwald-Hartwig Amination: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine nucleophile.[14] The most common bases are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (KOtBu).[7] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, particularly with more electron-rich ligands and reactive aryl halides.[15]
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Low or no conversion, even at the reactive C-I position.
-
Probable Cause(s):
-
Insufficient Base Strength/Solubility: The chosen base may be too weak to effectively promote the key mechanistic step (e.g., boronate formation in a Suzuki coupling).[10] Alternatively, the base may be poorly soluble in the reaction solvent, limiting its availability.
-
Catalyst Inactivation: Impurities in the reagents or solvent (especially water, unless intentionally used) can poison the palladium catalyst. The base itself, if not pure, can also be a source of catalyst poisons.
-
Inappropriate Ligand: The ligand may not be suitable for activating the Pd catalyst or facilitating the oxidative addition step, even for the reactive C-I bond.
-
-
Recommended Solutions:
-
Switch the Base: If using a mild base like Na₂CO₃, consider switching to a stronger or more soluble one, such as K₃PO₄ or Cs₂CO₃.[16]
-
Change the Solvent: Select a solvent that better solubilizes the base. For example, using a polar aprotic solvent like DMF or dioxane can improve the performance of inorganic bases.[12] Adding a small amount of water can sometimes help solubilize carbonate or phosphate bases, but must be done cautiously to avoid side reactions.[17]
-
Ensure Anhydrous Conditions: Unless the protocol specifies water, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Screen Ligands: While the C-I bond is reactive, a sufficiently electron-rich and bulky ligand (e.g., a biarylphosphine like XPhos or an NHC ligand) can significantly improve reaction rates.[11]
-
Problem 2: Significant formation of 2-chloropyrazine (protodehalogenation) is observed.
-
Probable Cause(s):
-
Presence of Protic Impurities: Trace amounts of water or other protic species can protonate the organopalladium intermediate, leading to the replacement of the iodine with a hydrogen atom.[10]
-
Base-Promoted Decomposition: In Suzuki reactions, harsh basic conditions can promote protodeboronation of the boronic acid coupling partner, which then serves as a hydride source.[11]
-
Hydroxide Formation: Using aqueous bases or bases that can generate hydroxide ions (e.g., K₂CO₃ in wet solvent) can sometimes facilitate this side reaction.
-
-
Recommended Solutions:
-
Use Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Perform the reaction under a rigorously inert atmosphere.
-
Choose a Non-Aqueous Base System: Switch from an aqueous base system to an anhydrous one. For example, use finely ground K₃PO₄ in anhydrous dioxane or toluene.
-
Use a Milder Base: If the reaction allows, a weaker base like potassium fluoride (KF) may suppress protodehalogenation.[4]
-
Use Boronate Esters: In Suzuki reactions, consider using a more stable boronate ester (e.g., pinacol or MIDA esters) instead of the boronic acid, as they are often more resistant to protodeboronation.[12]
-
Problem 3: The second coupling at the C-Cl position fails or gives very low yields.
-
Probable Cause(s):
-
Insufficiently Forcing Conditions: The C-Cl bond is much stronger and less reactive than the C-I bond. The conditions used for the first coupling (base, temperature, catalyst) are almost certainly too mild for the second.[10]
-
Catalyst Deactivation: The catalyst may have decomposed or become deactivated over the course of the first reaction, especially if it was run for a long time or at a high temperature.
-
-
Recommended Solutions:
-
Increase Base Strength: A much stronger base is typically required. For a second Buchwald-Hartwig amination, NaOtBu is a standard choice.[7] For a second Suzuki coupling, strong bases like Cs₂CO₃ or K₃PO₄ at higher temperatures are often necessary.
-
Elevate the Temperature: The second coupling will likely require significantly higher temperatures (e.g., >100 °C).
-
Use a More Active Catalyst System: Employ a catalyst system known for activating aryl chlorides. This usually involves bulky, electron-rich ligands (e.g., Buchwald biaryl phosphine ligands like RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[10][18]
-
Consider a Stepwise Approach: Isolate and purify the mono-coupled product from the first reaction. Then, subject this intermediate to a new, optimized set of conditions for the second coupling. This avoids potential compatibility issues between the two different reaction conditions.
-
Data Summary and Visualization
Table 1: Common Bases for Cross-Coupling Reactions
| Base | pKₐ of Conjugate Acid (in DMSO) | Common Solvents | Key Applications & Considerations for this compound |
| K₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane/H₂O, Toluene, DMF | Standard, mild base for C-I selective Suzuki couplings. Often requires water for solubility. |
| K₃PO₄ | ~13.5 (for HPO₄²⁻) | Dioxane, Toluene, DMF | Excellent, versatile base for Suzuki couplings.[16] Works well under anhydrous conditions. Generally stronger than carbonates. |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane, Toluene, DMF | Highly soluble in organic solvents, often providing faster rates than K₂CO₃. A good choice for difficult Suzuki couplings.[17] |
| KF | ~6.8 (for HF) | Dioxane, THF | Mild base used in Suzuki couplings, particularly when substrates are sensitive to stronger bases.[4] |
| Et₃N | 9.0 | Toluene, THF, DMF | Standard amine base for Sonogashira couplings.[19] |
| NaOtBu | ~32 | Dioxane, Toluene, THF | Strong, non-nucleophilic base essential for most Buchwald-Hartwig aminations, especially for the C-Cl bond.[7] Highly moisture-sensitive. |
pKa values are approximate and can vary based on the solvent system.[20][21]
Diagrams and Workflows
A logical workflow is crucial for selecting the appropriate base. The following diagram outlines a decision-making process for your experiment.
Caption: Decision workflow for base selection in cross-coupling reactions of this compound.
The base plays a direct, mechanistic role. In the Suzuki-Miyaura reaction, it facilitates the crucial transmetalation step by activating the boronic acid.
Caption: The role of the base in activating the boronic acid for transmetalation in the Suzuki catalytic cycle.
Exemplary Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the C5-selective coupling of this compound.
Reaction: this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Pre-formation (Optional but Recommended): In a separate, small vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Stir for 5-10 minutes at room temperature under an inert atmosphere. The solution may change color, indicating catalyst formation.
-
Reaction Setup: Evacuate and backfill the main reaction vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume) to the main reaction vial via syringe.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Heating: Seal the vial and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-(4-methoxyphenyl)pyrazine.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
improving solubility of 2-Chloro-5-iodopyrazine for reactions
Welcome to the dedicated technical support guide for 2-Chloro-5-iodopyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that realizing the full synthetic potential of this compound is often predicated on overcoming a primary experimental hurdle: its limited solubility.
This guide moves beyond simple solvent lists to provide a deeper understanding of the physicochemical principles at play. Our goal is to empower you with the knowledge to not only solve solubility challenges but also to optimize your reaction conditions for higher yields, better purity, and improved reproducibility. We will address common questions, troubleshoot complex scenarios, and provide validated protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, crystalline organic compound. Its structure, featuring a halogenated pyrazine ring, results in a relatively non-polar character with a calculated LogP of approximately 1.73.[1] Consequently, it exhibits very low solubility in water.[2] Its solubility is significantly better in common organic solvents, particularly those that are less polar or are polar aprotic. The principle of "like dissolves like" is a good starting point for solvent selection.
Q2: Which common organic solvents are recommended for reactions involving this compound?
A2: For synthetic applications, especially transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, several solvents are routinely and successfully employed. The choice often depends on the specific reaction temperature and the nature of other reagents. A summary is provided in the table below.
Q3: Why is my this compound not dissolving completely, even in a recommended solvent?
A3: Several factors beyond simple solvent choice can affect dissolution:
-
Temperature: The solubility of most solids, including this one, increases significantly with temperature.[3] Many reactions involving this substrate are run at elevated temperatures (e.g., 80–120 °C) to ensure homogeneity.
-
Solvent Purity: The presence of water or other impurities in your solvent can decrease the solubility of non-polar compounds. Always use dry, high-purity solvents.
-
Particle Size: A larger particle size of the solid will dissolve more slowly than a fine powder due to a lower surface area.[4] If dissolution is slow, consider gently grinding the material (in a well-ventilated area or fume hood).
-
Concentration: You may be attempting to create a solution that is above the saturation point for the given solvent at that temperature.
Troubleshooting Guide: Advanced Solubility Issues
Problem: My compound has poor solubility at room temperature, making it difficult to set up my reaction and add reagents accurately.
Solution & Scientific Rationale:
This is the most common issue encountered. The intermolecular forces in the crystal lattice of this compound are strong enough to resist dissolution in many organic solvents at 25 °C. The primary strategy to overcome this is the application of thermal energy.
-
Causality: Increasing the temperature of the solvent increases its kinetic energy.[5] This enhanced energy allows the solvent molecules to more effectively break apart the solute's crystal lattice and solvate the individual this compound molecules. For most endothermic dissolution processes, Le Chatelier's principle dictates that increasing the temperature will shift the equilibrium towards the dissolved state.[4]
-
Recommended Action:
-
Add the this compound and a magnetic stir bar to your reaction flask.
-
Add the chosen solvent (e.g., 1,4-dioxane, toluene).
-
Begin stirring and gently heat the mixture (e.g., to 60-80 °C) under an inert atmosphere. You should observe the solid dissolving to form a clear solution.
-
Once the substrate is fully dissolved, you can proceed with adding other soluble reagents (e.g., boronic acid, catalyst). The base is often added last, sometimes as an aqueous solution in Suzuki couplings, which can be done at the elevated temperature.[6][7]
-
Problem: The compound dissolves upon heating, but it precipitates out of solution when I add my aqueous base solution for a Suzuki coupling.
Solution & Scientific Rationale:
This indicates that the addition of water significantly reduces the overall solvating power of the medium for your substrate. This is a common occurrence in reactions that use a mixture of organic and aqueous phases.[8]
-
Causality: Solvents like 1,4-dioxane and THF are miscible with water, but the resulting mixture is more polar than the pure organic solvent. This increase in polarity lowers the solubility of the non-polar this compound, causing it to precipitate.
-
Recommended Actions:
-
Increase the Organic Solvent Ratio: Use a higher ratio of organic solvent to water. For example, instead of a 4:1 dioxane:water mixture, try a 10:1 ratio. This keeps the overall solvent environment less polar.
-
Use a Different Solvent System: Consider using a solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are highly polar aprotic solvents that can dissolve both non-polar organic molecules and inorganic salts (like the base), often creating a homogeneous reaction mixture even with some water present.[9]
-
Increase Temperature: Running the reaction at a higher temperature (e.g., 100 °C) may provide enough thermal energy to keep the substrate dissolved even in the mixed-solvent system.
-
Problem: I am concerned that heating my reaction to high temperatures will cause decomposition of the starting material or the palladium catalyst.
Solution & Scientific Rationale:
This is a valid concern. However, both the pyrazine scaffold and common palladium cross-coupling catalysts are generally robust at typical reaction temperatures.
-
Causality: Pyrazine derivatives are thermally stable aromatic heterocycles.[10] Similarly, palladium catalysts used in Suzuki-Miyaura reactions are designed to operate at elevated temperatures, which are often necessary to drive the catalytic cycle forward (specifically the oxidative addition and reductive elimination steps).[6][11]
-
Recommended Actions:
-
Standard Operating Temperatures: Do not hesitate to heat your reaction to the 80-120 °C range, as these are standard conditions for Suzuki-Miyaura couplings.[6]
-
Reaction Monitoring: The most reliable way to check for decomposition is to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a sample at the beginning of the reaction (after reaching temperature) and at regular intervals. The appearance of new, unexpected spots/peaks could indicate decomposition.
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon). Oxygen can degrade phosphine ligands and the palladium catalyst, especially at high temperatures.
-
Data & Visualization
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case & Notes |
| Toluene | Non-polar | 111 | Good for dissolving the substrate. Often used in Suzuki reactions. Requires an aqueous phase for the base. |
| 1,4-Dioxane | Polar Aprotic | 101 | Excellent choice for Suzuki couplings. Miscible with water, allowing for single-phase or bi-phasic conditions.[12] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solubility, especially when heated. Lower boiling point limits the reaction temperature unless using a sealed vessel. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power for both the substrate and inorganic bases.[9] Useful for difficult couplings, but harder to remove under vacuum. |
| Acetonitrile | Polar Aprotic | 82 | Sometimes used in cross-coupling reactions.[6] Solubility may be more limited compared to Dioxane or DMF. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good solubility at room temperature for analysis (e.g., NMR), but its low boiling point makes it unsuitable for most cross-coupling reactions. |
| Water | Polar Protic | 100 | Very poorly soluble.[2] |
| Ethanol/Methanol | Polar Protic | 78 / 65 | Generally poor solubility. Alcohols can also interfere with some catalytic cycles. |
Diagram 1: Solvent & Temperature Optimization Workflow
Caption: Decision tree for dissolving this compound.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Preparation: To a small vial (e.g., 4 mL), add approx. 10-20 mg of this compound.
-
Solvent Addition: Add the test solvent dropwise (e.g., 0.2 mL increments) at room temperature while stirring or agitating.
-
Observation (Room Temp): Observe if the solid dissolves completely. Record the approximate volume of solvent required.
-
Heating: If the solid does not dissolve, place the vial in a sand bath or on a hot plate and warm it to a target temperature (e.g., 60 °C, 80 °C).
-
Observation (Heated): Observe if the solid dissolves. If not, add more solvent in small increments at the elevated temperature.
-
Cooling: Once dissolved, allow the solution to cool back to room temperature to check for precipitation. This helps determine if the compound will remain in solution during workup procedures.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling
-
Flask Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the boronic acid or ester (1.1 - 1.5 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq). Add the anhydrous organic solvent (e.g., 1,4-dioxane) via syringe.
-
Dissolution Step: Begin stirring and heat the mixture (e.g., to 80 °C). Stir until all solids have dissolved, resulting in a clear (though possibly colored) solution. This step is critical.
-
Base Addition: While maintaining the temperature and inert atmosphere, add the base (e.g., 2.0 eq of K₂CO₃ or Na₂CO₃) dissolved in a minimal amount of deionized water.
-
Reaction: Maintain the reaction at the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. proprogressio.hu [proprogressio.hu]
- 8. aidic.it [aidic.it]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in 2-Chloro-5-iodopyrazine Couplings
Welcome to the Technical Support Center for cross-coupling reactions involving 2-Chloro-5-iodopyrazine. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of complex molecules. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to prevent catalyst deactivation, ensuring the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki/Sonogashira/Heck coupling with this compound is not working. What are the most common reasons for failure?
A1: Failure in cross-coupling reactions with this compound often stems from catalyst deactivation. The primary culprits are typically:
-
Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, forming inactive complexes and taking the catalyst out of the catalytic cycle.[1][2]
-
Oxidative Degradation: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to its oxidation and the formation of palladium black, a clear sign of catalyst decomposition.[2]
-
Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways, which destabilizes the palladium center.
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact catalyst stability and reactivity.[3]
Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a definitive indicator of catalyst decomposition.[2] The active, soluble Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. To prevent this:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands form stable complexes with palladium, preventing aggregation.[2]
-
Maintain a Strict Inert Atmosphere: Thoroughly degas your solvents and ensure your reaction vessel is under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[2]
-
Control the Temperature: Avoid excessive temperatures, as they can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[2]
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help stabilize the catalyst, though a large excess may inhibit the reaction.[2]
Q3: How does the dual halogen substitution on this compound affect the reaction and potential for catalyst deactivation?
A3: The presence of both iodine and chlorine atoms on the pyrazine ring introduces a significant reactivity differential. The C-I bond is much more reactive towards oxidative addition to the Pd(0) center than the C-Cl bond.[4] This allows for selective coupling at the 5-position. However, this also means that the catalyst must remain active and stable throughout the reaction to ensure high conversion without side reactions. The electron-deficient nature of the pyrazine ring facilitates oxidative addition but can also increase the propensity for the nitrogen atoms to coordinate to the palladium center, leading to deactivation.[5]
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This guide provides a systematic approach to identifying and resolving common issues encountered during the cross-coupling of this compound.
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for troubleshooting catalyst deactivation in couplings.
Issue 1: Low to No Conversion, No Palladium Black Formation
-
Potential Cause A: Catalyst Poisoning by Pyrazine Nitrogen: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[1][2]
-
Solution 1: Ligand Selection: Utilize bulky, electron-rich ligands. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the pyrazine nitrogen. N-heterocyclic carbene (NHC) ligands are also excellent choices for their strong σ-donating ability, which forms robust bonds with palladium.[3][6]
-
Solution 2: Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the pyrazine nitrogen, "masking" it from the palladium catalyst. This must be carefully optimized as it can interfere with other steps in the catalytic cycle.
-
-
Potential Cause B: Inefficient Oxidative Addition: While the C-I bond is reactive, inefficient oxidative addition can be a bottleneck, leading to a stalled reaction. This is often an issue of having the wrong active catalyst concentration.
-
Solution 1: Pre-catalyst Choice: Ensure you are using a reliable Pd(0) source or a Pd(II) pre-catalyst that is easily reduced in situ. Pd₂(dba)₃ is a common and effective Pd(0) source.[7]
-
Solution 2: Ligand Electronics: The electronic properties of the ligand play a crucial role. Electron-rich ligands facilitate the oxidative addition step.[7]
-
Issue 2: Reaction Stalls After Partial Conversion, Palladium Black Observed
-
Potential Cause A: Insufficient Ligand Stability: The chosen phosphine ligand may be degrading under the reaction conditions (e.g., high temperature), leading to the formation of un-ligated palladium species that aggregate and precipitate.
-
Solution 1: Switch to More Robust Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for high stability and are often the solution for challenging cross-couplings of heteroaryl halides.[2]
-
Solution 2: Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. An initial temperature screen from 80°C to 120°C is advisable.
-
-
Potential Cause B: Presence of Oxygen or Moisture: Trace amounts of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then decompose to palladium black.[2] Moisture can interfere with the base and other reagents.
-
Solution 1: Rigorous Inert Technique: Use high-purity inert gas (argon is preferred over nitrogen for its higher density). Degas solvents by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles. Use anhydrous solvents and reagents.
-
Solution 2: Use of Schlenk or Glovebox Techniques: For particularly sensitive reactions, performing the entire setup in a glovebox or using Schlenk line techniques is highly recommended.
-
Quantitative Data Summary: Recommended Starting Conditions
| Parameter | Suzuki Coupling | Sonogashira Coupling | Heck Coupling |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | Xantphos, PPh₃ | P(o-tol)₃, P(t-Bu)₃ |
| Ligand:Pd Ratio | 1.2:1 to 2:1 | 2:1 to 4:1 | 2:1 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, i-Pr₂NEt, K₂CO₃ | Et₃N, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DME | THF, DMF, Toluene | DMF, NMP, Dioxane |
| Temperature | 80-110 °C | RT-80 °C | 90-140 °C |
This table provides general starting points. Optimization is crucial for each specific substrate combination.
Experimental Protocol: Suzuki Coupling of this compound with 4-methoxyphenylboronic acid
This protocol highlights critical steps for preventing catalyst deactivation.
Catalytic Cycle and Deactivation Pathways
Caption: Catalytic cycle for Suzuki coupling and key deactivation pathways.
Materials:
-
This compound (1.0 mmol, 254.4 mg)
-
4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Pd₂(dba)₃ (0.025 mmol, 22.9 mg)
-
SPhos (0.06 mmol, 24.6 mg)
-
K₃PO₄ (powdered, dried, 2.0 mmol, 424.6 mg)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Inert Atmosphere Preparation (Critical Step):
-
Place a stir bar, this compound, 4-methoxyphenylboronic acid, and K₃PO₄ into a Schlenk flask.
-
Seal the flask with a rubber septum, and cycle between vacuum and argon backfill three times to remove all oxygen.
-
Scientist's Note: This step is paramount. Oxygen irreversibly oxidizes the active Pd(0) catalyst. Powdering the base increases its surface area and reactivity.
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of argon, quickly add the Pd₂(dba)₃ and SPhos to the flask.
-
Immediately re-seal and perform another vacuum/argon cycle.
-
Scientist's Note: Adding the catalyst and ligand under a positive argon flow minimizes their exposure to air. SPhos is a bulky, electron-rich ligand that stabilizes the Pd(0) center and prevents both pyrazine coordination and aggregation.[2]
-
-
Solvent Addition:
-
Using a gas-tight syringe, add 5 mL of anhydrous, degassed 1,4-dioxane.
-
Scientist's Note: The solvent must be rigorously deoxygenated. Sparging with argon for 30-60 minutes prior to use is effective.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Scientist's Note: Vigorous stirring ensures homogeneity, which is important for efficient catalysis. The chosen temperature is a balance between reaction rate and catalyst stability.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the this compound is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium residues and inorganic salts.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
By understanding the mechanisms of catalyst deactivation and implementing these robust experimental techniques, you can significantly improve the success rate of your cross-coupling reactions with this compound.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Dihalopyrazine Reactivity: 2-Chloro-5-iodopyrazine vs. 2-bromo-5-iodopyrazine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Dihalogenated pyrazines, such as 2-chloro-5-iodopyrazine and 2-bromo-5-iodopyrazine, are powerful and versatile building blocks, offering two distinct reaction handles for sequential, site-selective modifications. The choice between the chloro- or bromo-analogue is not arbitrary; it is a critical decision that dictates reaction conditions, catalyst selection, and the overall efficiency of a synthetic campaign.
This in-depth guide provides an objective, data-supported comparison of these two key substrates. We will dissect the fundamental principles governing their reactivity, present comparative data in common palladium-catalyzed cross-coupling reactions, and offer detailed experimental protocols to empower you to make the most informed choice for your specific synthetic challenge.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in catalytic cycles like those of Suzuki, Stille, and Buchwald-Hartwig reactions is the oxidative addition of the C-X bond to a low-valent palladium(0) complex.[1]
A weaker C-X bond has a lower bond dissociation energy, requiring less energy to break and thus facilitating a faster oxidative addition. The established reactivity trend for halogens in these reactions is:
I > Br > Cl >> F
This trend is a direct consequence of decreasing bond strength as one moves down the halogen group.[1][2] Quantum chemical studies reveal that the enhanced reactivity of heavier halogens stems from both the intrinsically weaker C-X bond and an increasingly favorable electrostatic interaction between the palladium catalyst and the substrate.[3]
For both this compound and 2-bromo-5-iodopyrazine, this principle dictates that the initial cross-coupling reaction will occur with overwhelming selectivity at the C-I bond at position 5. The primary comparison, therefore, lies in two areas:
-
Any subtle influence the halogen at position 2 (Cl vs. Br) has on the initial C-I bond reactivity.
-
The significant difference in reactivity of the remaining C-Cl or C-Br bond in a subsequent coupling step.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
While both substrates will react preferentially at the C-I position, the choice of catalyst, ligand, and reaction conditions can be tailored to optimize yields and minimize side reactions. The true divergence in utility appears when considering a second, sequential coupling at the C-2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron species.[4] Due to the high reactivity of the C-I bond, both this compound and 2-bromo-5-iodopyrazine will undergo the first coupling at this position under mild conditions.
-
Initial Coupling (at C-5): The electronic difference between the C-2 chloro and bromo substituents has a minor effect on the initial reaction at the distant C-5 iodo position. Chlorine's higher electronegativity makes the pyrazine ring slightly more electron-deficient in this compound, which can subtly accelerate the oxidative addition step.[5] However, in practice, both substrates react efficiently, and the choice is often dictated by the requirements of the subsequent step.
-
Sequential Coupling (at C-2): Herein lies the critical difference. After the first coupling, the resulting 2-bromo-5-arylpyrazine is significantly more reactive than the corresponding 2-chloro-5-arylpyrazine. Coupling at the C-Cl bond often requires more forcing conditions: higher temperatures, stronger bases, and more specialized, electron-rich, bulky phosphine ligands (e.g., from the Buchwald ligand family) to achieve reasonable yields.[4][6]
Table 1: Comparative Data for Sequential Suzuki-Miyaura Coupling
| Step | Substrate | Coupling Partner | Typical Catalyst/Ligand | Conditions | Expected Yield | Key Consideration |
| 1 | This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90 °C | >90% | Highly selective for the C-I bond.[5] |
| 1 | 2-Bromo-5-iodopyrazine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90 °C | >90% | Highly selective for the C-I bond.[5] |
| 2 | 2-Chloro-5-phenylpyrazine | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene/H₂O, 110 °C | 60-80% | Requires stronger catalyst system and higher temperature.[7] |
| 2 | 2-Bromo-5-phenylpyrazine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 100 °C | 85-95% | Reacts under more standard, milder conditions.[8] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[9][10] The reactivity trends observed in Suzuki couplings are directly applicable here.
-
Initial Amination (at C-5): Both substrates readily undergo amination at the iodo-position. Modern Josiphos or Buchwald-type ligands facilitate this transformation with high efficiency.[11]
-
Sequential Amination (at C-2): Attempting a second amination on the resulting 2-chloro-5-aminopyrazine is challenging and requires highly active catalyst systems, often featuring bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos.[11] The 2-bromo analogue is once again the more amenable substrate for this second transformation, reacting under less demanding conditions.[12]
Stille Coupling
In Stille coupling, which pairs an organohalide with an organotin reagent, the same reactivity principles apply.[13][14] The reaction is highly reliable for C-I bonds. For a sequential coupling, the C-Br bond will react more readily than the C-Cl bond, which may require additives like Cu(I) salts or fluoride ions to proceed efficiently.[15]
Experimental Protocols
The following protocols are representative examples for a Suzuki-Miyaura coupling reaction at the C-5 position. These procedures are designed to be self-validating, employing standard techniques for air- and moisture-sensitive reactions.
Protocol 3.1: Suzuki Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-chloro-5-phenylpyrazine.
Materials:
-
This compound (1.0 mmol, 254.4 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL), anhydrous
-
Water (1 mL), degassed
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 3.2: Suzuki Coupling of 2-Bromo-5-iodopyrazine with Phenylboronic Acid
Objective: To synthesize 2-bromo-5-phenylpyrazine.
Procedure: The protocol for 2-bromo-5-iodopyrazine is identical to the one described in Section 3.1 , with the following substitution:
-
Starting Material: Use 2-bromo-5-iodopyrazine (1.0 mmol, 298.9 mg).
The reaction is expected to proceed with similar efficiency and timeframe, yielding the 2-bromo-5-phenylpyrazine intermediate, which is primed for a subsequent, milder cross-coupling reaction compared to its chloro-analogue.
Conclusion and Strategic Recommendations
Both this compound and 2-bromo-5-iodopyrazine are excellent substrates for selective functionalization at the C-5 iodo-position. For a single coupling reaction, the choice between them is often negligible and can be based on cost or availability.
The strategic decision becomes critical when planning a sequential, dual functionalization .
-
Choose 2-bromo-5-iodopyrazine if: Your synthetic route requires a second cross-coupling at the C-2 position under relatively mild conditions. The greater reactivity of the C-Br bond provides a wider process window, tolerates a broader range of functional groups, and typically results in higher yields for the second transformation.
-
Choose this compound if:
-
Your synthesis requires only a single functionalization at the C-5 position.
-
The final target molecule must contain a chlorine atom at the C-2 position for biological or material properties.
-
Your synthetic strategy involves a reaction other than cross-coupling at the C-2 position, such as nucleophilic aromatic substitution (SNAr), where a C-Cl bond can sometimes be more reactive than a C-Br bond.
-
By understanding the fundamental principles of C-X bond activation and the practical implications for sequential reactions, researchers can harness the full synthetic potential of these valuable dihalopyrazine building blocks, accelerating the discovery and development of novel molecules.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of Halopyrazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged heterocyclic motif, central to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its electron-deficient nature and hydrogen bonding capabilities make it a cornerstone in modern medicinal chemistry. The functionalization of the pyrazine core, often achieved through transition metal-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel molecular entities. This guide offers a comparative analysis of the reactivity of chloro-, bromo-, and iodopyrazines in several key palladium-catalyzed cross-coupling reactions, providing field-proven insights and experimental data to inform synthetic strategy and catalyst selection.
Foundational Principles of Halopyrazine Reactivity
The success of a cross-coupling reaction involving a halopyrazine is governed by two primary factors: the identity of the halogen and the inherent electronic properties of the pyrazine ring.
The Influence of the Halogen: A Tale of Bond Energies
The reactivity of organohalides in palladium-catalyzed cross-coupling reactions follows a well-established trend, which is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[2] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.[3] A weaker bond facilitates this insertion, leading to faster reaction rates and milder required conditions.
The established reactivity order is: I > Br > OTf >> Cl > F [3][4]
-
Iodopyrazines: Possessing the weakest C-I bond, these are the most reactive substrates. They typically undergo cross-coupling with high efficiency under mild conditions, often with traditional palladium catalysts like Pd(PPh₃)₄.
-
Bromopyrazines: Representing a good balance of reactivity and stability, bromopyrazines are widely used. They react reliably but may require slightly more forcing conditions or more sophisticated catalyst systems than their iodo- counterparts.
-
Chloropyrazines: Due to the strong C-Cl bond, chloropyrazines are the most challenging substrates to activate.[5] Their successful coupling is a more recent development, relying on specialized, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to promote the difficult oxidative addition step.[6]
The Role of the Pyrazine Core
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature generally accelerates the oxidative addition step compared to electron-rich carbocyclic arenes, making even challenging substrates like chloropyrazines viable coupling partners.[7]
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
We will now examine the relative reactivity of halopyrazines in four of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[8][9]
}
Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Reactivity & Data Summary: Suzuki-Miyaura Coupling
| Halopyrazine | Reactivity Level | Typical Catalyst/Ligand | Base | Temperature (°C) | Comments & Yield Expectations |
| Iodopyrazine | Very High | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 60-90 | Excellent reactivity. Often goes to completion in short times. High to quantitative yields expected. |
| Bromopyrazine | High | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 80-110 | Reliable and robust. Good to high yields are standard.[10] |
| Chloropyrazine | Moderate | Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄ | 100-120 | Requires specialized, electron-rich ligands to facilitate oxidative addition. Moderate to good yields achievable with optimized systems.[11] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromopyrazine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of Dioxane/Water (4:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired 2-arylpyrazine.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6][12] This reaction is of paramount importance in pharmaceutical development, where the aniline moiety is a common pharmacophore.
Reactivity & Data Summary: Buchwald-Hartwig Amination
| Halopyrazine | Reactivity Level | Typical Catalyst/Ligand | Base | Temperature (°C) | Comments & Yield Expectations |
| Iodopyrazine | High | Pd₂(dba)₃ / BINAP | NaOt-Bu, K₃PO₄ | 80-100 | Generally good reactivity, though iodide can sometimes inhibit catalysis. Good to high yields. |
| Bromopyrazine | Very High | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, RuPhos) | NaOt-Bu, LHMDS | 90-110 | Often the substrate of choice, balancing reactivity and stability. High to excellent yields are common.[13] |
| Chloropyrazine | Moderate | Pd₂(dba)₃ or Pd(OAc)₂ with highly active ligands (e.g., XPhos, G3-XPhos precatalyst) | NaOt-Bu, K₃PO₄ | 100-120 | Demands highly active catalyst systems. Can provide good yields but requires careful optimization.[14] |
Representative Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine
-
Reaction Setup: In a glovebox, add 2-chloropyrazine (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and an appropriate palladium precatalyst/ligand system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to a vial or Schlenk tube.
-
Atmosphere: Seal the vessel. If not using a glovebox, purge thoroughly with an inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (4 mL).
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 110 °C for 12-24 hours.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to valuable alkynyl-substituted heterocycles.[15][16] The reaction is typically co-catalyzed by a copper(I) salt.[17]
Reactivity & Data Summary: Sonogashira Coupling
| Halopyrazine | Reactivity Level | Typical Catalyst/Ligand | Co-catalyst | Temperature (°C) | Comments & Yield Expectations |
| Iodopyrazine | Very High | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | CuI | 25-60 | Highly efficient, often proceeds at room temperature.[18] Excellent yields. |
| Bromopyrazine | High | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | CuI | 50-80 | Reliable substrate, requires moderate heating. Good to high yields. |
| Chloropyrazine | Low to Moderate | Pd(OAc)₂ / PPh₃ or specialized catalysts | CuI | 80-120 | Challenging substrate. Quantitative conversion of chloropyrazine with phenylacetylene has been reported but often requires higher temperatures and catalyst loadings.[1] |
Representative Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine
-
Reaction Setup: To a Schlenk flask, add 2-iodopyrazine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature for 6-18 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution. Dry the organic layer and concentrate.
-
Purification: Purify via flash column chromatography.
D. Stille Coupling
The Stille reaction couples an organohalide with an organostannane (tin) reagent.[19][20] While powerful and tolerant of many functional groups, its use has diminished somewhat due to the toxicity and difficulty in removing organotin byproducts.[21]
Reactivity & Data Summary: Stille Coupling
| Halopyrazine | Reactivity Level | Typical Catalyst/Ligand | Additives | Temperature (°C) | Comments & Yield Expectations |
| Iodopyrazine | Very High | Pd(PPh₃)₄ | None or CuI | 60-90 | Highly reactive, provides excellent yields under mild conditions. |
| Bromopyrazine | High | Pd(PPh₃)₄, Pd₂(dba)₃ / P(fur)₃ | LiCl | 80-110 | Standard substrate for Stille couplings. Good to high yields. |
| Chloropyrazine | Low | Requires specialized catalyst systems | LiCl | 100-130 | Generally a poor substrate for Stille couplings; other methods are preferred. Low to moderate yields. |
Representative Experimental Protocol: Stille Coupling of 2-Bromopyrazine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromopyrazine (1.0 eq.), the organostannane reagent (1.1 eq.), and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add degassed, anhydrous toluene or dioxane.
-
Reaction: Heat the reaction mixture with stirring to 100 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with an aqueous solution of KF and stir for 1 hour to precipitate tin byproducts. Filter the mixture through celite, washing with ethyl acetate.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by flash column chromatography.
Strategic Synthesis: Making the Right Choice
The selection of a halopyrazine starting material is a critical decision in a synthetic campaign, balancing cost, availability, and reactivity.
}
Decision workflow for selecting a halopyrazine starting material.
Causality Behind Experimental Choices:
-
Why use bulky, electron-rich ligands for chloropyrazines? The C-Cl bond is strong. The oxidative addition of Pd(0) is slow. Bulky ligands like XPhos or SPhos promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species, L-Pd(0), which is more capable of breaking the C-Cl bond. Their electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the electrophilic C-Cl bond.
-
Why is a base necessary? In Suzuki couplings, the base activates the organoboron species to form a more nucleophilic borate complex, facilitating transmetalation. In Buchwald-Hartwig aminations, the base deprotonates the amine (or the N-H bond in the palladium complex) to generate the active amide nucleophile.[6] In Sonogashira couplings, the amine base neutralizes the HX produced and helps regenerate the active alkyne nucleophile.[15]
-
Why is degassing solvents important? Palladium(0) catalysts are sensitive to oxidation by dissolved oxygen, which can deactivate them and lead to lower yields and inconsistent results. Removing oxygen via sparging or freeze-pump-thaw cycles is crucial for robust and reproducible chemistry.[22]
Conclusion
The functionalization of halopyrazines via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry. The reactivity trend of I > Br > Cl is a reliable guiding principle, stemming directly from carbon-halogen bond strengths. While iodopyrazines offer the highest reactivity under the mildest conditions, bromopyrazines provide a robust and practical alternative. The successful coupling of the less reactive but often more economical chloropyrazines is readily achievable with the advent of sophisticated and highly active catalyst systems. A thorough understanding of these reactivity principles allows the medicinal or materials chemist to design more efficient, cost-effective, and successful synthetic routes to novel pyrazine-containing molecules.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. nobelprize.org [nobelprize.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Stille Coupling [organic-chemistry.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to High-Performance Liquid Chromatography for Purity Analysis of 2-Chloro-5-iodopyrazine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-5-iodopyrazine is a key halogenated heterocyclic building block used in the synthesis of a variety of pharmacologically active compounds. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or alterations in the final Active Pharmaceutical Ingredient's (API) therapeutic window. Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable.
This guide provides an in-depth analysis of using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity profiling of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare the performance of HPLC against other analytical techniques, providing the supporting data and framework necessary for researchers, scientists, and drug development professionals to implement a self-validating and reliable purity assessment system.
Why HPLC is the Gold Standard for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its precision, sensitivity, and versatility in separating, identifying, and quantifying compounds.[1][2] For an intermediate like this compound, HPLC, particularly in its reversed-phase mode, offers several distinct advantages:
-
High Resolution : It provides excellent separation of the main compound from structurally similar impurities, such as isomers or degradation products.[3]
-
Sensitivity : Modern detectors, like Photodiode Array (PDA) detectors, allow for the detection and quantification of impurities at very low levels (parts-per-million).
-
Versatility : The technique is suitable for a broad range of non-volatile and thermally sensitive compounds, which may not be amenable to Gas Chromatography (GC).[4]
-
Established Framework : Regulatory bodies like the International Council for Harmonisation (ICH) have well-established guidelines for the validation of HPLC methods, ensuring their suitability for quality control.[5]
The selection of an analytical method is the first critical step. The workflow below illustrates the logical progression from method selection to final purity assessment.
Caption: Logical workflow for analytical method development and application.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is designed to be a self-validating system, incorporating checks and justifications rooted in established chromatographic principles.
Instrumentation and Reagents
-
HPLC System : An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size).
-
Rationale : A C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar this compound. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Reagents :
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), analytical grade
-
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Rationale : The water/acetonitrile system is a standard choice for reversed-phase chromatography. Formic acid is added to control the pH and improve peak shape by ensuring consistent ionization of any acidic or basic functional groups on the analyte or impurities.
-
Chromatographic Conditions
The conditions are optimized to achieve a good separation between the main peak and potential impurities within a reasonable runtime.
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (Monitor 220-400 nm with DAD) |
| Gradient Elution | Time (min) |
| Run Time | 20 minutes |
Rationale for Gradient Elution : A gradient is crucial for impurity profiling. It starts with a lower organic phase concentration to retain and separate early-eluting polar impurities, then ramps up to elute the main, more hydrophobic, analyte and any late-eluting non-polar impurities. A DAD is used to ensure no impurities are missed that might absorb at different wavelengths.
Sample and Standard Preparation
-
Diluent : Acetonitrile/Water (50:50, v/v)
-
Standard Solution (for assay) : Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution (for purity) : Accurately weigh ~50 mg of the this compound sample and dissolve in 50 mL of diluent to get a concentration of 1000 µg/mL (1 mg/mL).
-
Rationale : A higher concentration is used for the purity analysis to ensure that low-level impurities (e.g., at the 0.1% level) are above the limit of quantitation (LOQ).
-
Method Validation Framework
Validation is a formal process to demonstrate that the analytical method is suitable for its intended purpose.[6] The key parameters, as defined by ICH Q2(R2) guidelines, must be assessed.[5]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from all potential impurities. | Peak purity index > 0.999 (from DAD). Resolution (Rs) between analyte and adjacent impurity peaks > 2.0.[7] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 for the analyte over the specified range (e.g., LOQ to 150% of working conc.).[8] |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections.[6] Intermediate Precision: RSD ≤ 2.0% across different days/analysts. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from employing orthogonal methods—techniques that rely on different chemical or physical principles.
| Method | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for a wide range of impurities (polar, non-polar, non-volatile). High sensitivity and precision.[1] | May not be suitable for highly volatile impurities. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Superior separation for volatile and semi-volatile impurities (e.g., residual solvents, starting materials like 2-chloropyrazine).[4] | Not suitable for non-volatile or thermally labile impurities. The compound must be thermally stable. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | An absolute method for determining the purity of highly crystalline solids (>98.5%) without needing impurity standards.[] | Does not provide information on the number or identity of impurities. Not suitable for amorphous materials or low-purity samples.[4] |
| Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information. | Provides structural information about impurities. Can be used for quantification (qNMR) with a certified internal standard.[11] | Lower sensitivity compared to HPLC/GC. Complex spectra if multiple impurities are present, leading to signal overlap. |
The following diagram illustrates the workflow for a comprehensive purity analysis, integrating HPLC as the primary technique with orthogonal methods for confirmation.
Caption: Comprehensive workflow for purity analysis of this compound.
Conclusion
The purity analysis of this compound is a critical quality control step in the pharmaceutical manufacturing chain. A well-developed and validated Reversed-Phase HPLC method serves as the primary tool for this assessment, offering the necessary specificity, sensitivity, and accuracy to create a detailed impurity profile. By understanding the rationale behind the selection of columns, mobile phases, and detection parameters, scientists can develop robust methods that are fit for purpose.
For a complete and unimpeachable quality assessment, this HPLC data should be complemented with orthogonal techniques like GC for volatile impurities and DSC for an absolute purity check on highly pure batches. This multi-faceted approach ensures that the intermediate meets the stringent quality standards required for the synthesis of safe and effective pharmaceuticals, aligning with the principles of Quality by Design (QbD) and regulatory expectations.[2][12]
References
- 1. veeprho.com [veeprho.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 2-Chloro-5-iodopyrazine
Abstract
Halogenated pyrazines are cornerstone building blocks in modern medicinal chemistry and materials science, prized for their unique electronic properties and their utility as versatile intermediates for cross-coupling reactions. Among them, 2-chloro-5-iodopyrazine stands out as a particularly valuable synthon, offering two distinct halogen handles that can be functionalized selectively. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this target molecule. We will dissect a classical multi-step approach commencing from 2-aminopyrazine and contrast it with a more direct strategy starting from 2,5-dichloropyrazine. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and experimental rationale to inform synthetic planning and process validation.
Strategic Considerations in Pyrazine Synthesis
The pyrazine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity.[1] This electron-poor nature makes it resistant to classical electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens.[1] The validation of a synthetic route, therefore, hinges on a strategy that leverages these intrinsic properties efficiently. The choice between building the ring with the desired functionality in situ or functionalizing a pre-existing pyrazine core is a primary strategic decision. For a molecule like this compound, post-synthesis functionalization of a simple pyrazine starting material is the most common and cost-effective approach.
Synthetic Route Analysis
We present two divergent strategies for the synthesis of this compound, each with distinct advantages and challenges.
Route A: The Classical Pathway via Sandmeyer Reaction and Electrophilic Iodination
This route is a well-established, two-step sequence starting from the inexpensive and commercially available 2-aminopyrazine. It relies on two cornerstone reactions of aromatic chemistry: the Sandmeyer reaction to install the chloro substituent, followed by a directed electrophilic iodination.
Causality and Mechanistic Rationale:
The initial transformation leverages the Sandmeyer reaction, a robust method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from a copper(I) catalyst.[2][4] This approach is necessary because direct chlorination of the pyrazine ring is often unselective and can lead to decomposition.[5]
Once 2-chloropyrazine is formed, the subsequent iodination must overcome the electron-deficient nature of the ring. Direct iodination of such deactivated systems requires the generation of a potent electrophilic iodine species, often denoted as "I+".[6] This is typically achieved by using elemental iodine in the presence of a strong oxidizing agent, such as nitric acid or periodic acid, which generates the highly reactive electrophile capable of substituting a proton on the ring.[7][8]
Experimental Workflow: Route A
Caption: Workflow for Route A, starting from 2-aminopyrazine.
Route B: The Convergent Approach via Selective Halogen Exchange
This alternative route begins with 2,5-dichloropyrazine, aiming to selectively convert one of the chloro groups into an iodo group. This strategy is more convergent but relies on achieving chemoselectivity between two identical leaving groups.
Causality and Mechanistic Rationale:
This approach leverages the principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazine core.[9] Halopyrazines are known to be more reactive towards nucleophiles than their corresponding pyridine analogs.[1] The key challenge is to achieve mono-substitution. The first SNAr reaction is generally faster than the second because the introduction of a nucleophile adds electron density to the ring, slightly deactivating it towards further substitution.[9]
A direct SNAr with an iodide nucleophile (a Finkelstein-type reaction) on an aryl chloride is thermodynamically challenging. To drive this equilibrium, this proposed route utilizes a copper(I) catalyst. Copper(I) iodide can facilitate the exchange by a mechanism likely involving oxidative addition and reductive elimination, a common strategy for forming C-I bonds from less reactive C-Cl bonds on heteroaromatic systems, analogous to methods used for aryl bromides.[10] The choice of a polar aprotic solvent like DMF or NMP is critical to solubilize the salts and facilitate the reaction.
Experimental Workflow: Route B
Caption: Workflow for Route B, starting from 2,5-dichloropyrazine.
Head-to-Head Performance Comparison
The choice of an optimal synthetic route depends on factors including scale, cost, safety, and available equipment. The following table summarizes the key performance indicators for each route, based on literature reports for analogous transformations.
| Parameter | Route A: Sandmeyer & Iodination | Route B: Selective Halogen Exchange |
| Starting Material | 2-Aminopyrazine (Readily available, low cost) | 2,5-Dichloropyrazine (Readily available, moderate cost) |
| Number of Steps | 2 | 1 |
| Key Reagents | NaNO₂, CuCl, I₂, HIO₃ | NaI, CuI |
| Overall Yield (Est.) | 60-75% | 45-60% (product isolation can be challenging) |
| Purification | Requires isolation of intermediate; final product by chromatography/recrystallization. | Requires careful chromatographic separation from starting material and di-iodo byproduct. |
| Safety & Handling | High Risk: Diazonium salts are potentially explosive and must be handled cold and without isolation. | Moderate Risk: Copper catalysts can be toxic. High boiling point solvents (NMP) require care. |
| Scalability | Well-established for large scale, but requires strict temperature control for the Sandmeyer step. | Challenging due to selectivity issues and difficult purification on a large scale. |
| Key Advantages | Reliable, well-documented reactions. High-yielding steps. | More convergent (fewer steps). |
| Key Disadvantages | Two distinct reaction steps. Use of potentially explosive intermediates. | Moderate yields. Formation of difficult-to-separate byproducts. Less documented for this specific transformation. |
Detailed Experimental Protocols
The following protocols are representative procedures derived from established methodologies for similar substrates. Researchers must conduct their own risk assessments and optimization studies.
Protocol 4.1: Route A - Synthesis of this compound
Step 1: Synthesis of 2-Chloropyrazine via Sandmeyer Reaction
-
To a stirred solution of concentrated HCl (30 mL) and water (20 mL), add 2-aminopyrazine (9.5 g, 100 mmol). Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
In a separate flask, dissolve copper(I) chloride (CuCl) (12.9 g, 130 mmol) in concentrated HCl (30 mL) at room temperature.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will occur.
-
After the gas evolution ceases, allow the mixture to warm to room temperature and stir for 2 hours.
-
Basify the reaction mixture to pH ~8-9 with aqueous ammonia solution, keeping the flask in an ice bath.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-chloropyrazine as a colorless liquid.[11][12] (Expected Yield: 75-85%).
Step 2: Synthesis of this compound
-
To a flask containing 2-chloropyrazine (5.7 g, 50 mmol), add concentrated sulfuric acid (25 mL) at 0 °C.
-
Add iodine (I₂) (7.6 g, 30 mmol).
-
Add periodic acid (HIO₃) (6.8 g, 30 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the solution with sodium hydroxide solution until pH ~7, then add a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography (silica gel, heptane/ethyl acetate gradient) or recrystallization to yield this compound as a solid.[13] (Expected Yield: 70-80%).
Protocol 4.2: Route B - Synthesis of this compound
-
To a dry, three-necked flask under an argon atmosphere, add 2,5-dichloropyrazine (7.45 g, 50 mmol), sodium iodide (NaI) (9.0 g, 60 mmol), and copper(I) iodide (CuI) (0.95 g, 5 mmol).
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) (50 mL) via syringe.
-
Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress carefully by GC-MS, analyzing for the consumption of starting material and the formation of the desired product versus the 2,5-diiodopyrazine byproduct.
-
Cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia (100 mL).
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product will be a mixture of starting material, product, and byproduct. Purify by careful flash column chromatography (silica gel, heptane/ethyl acetate gradient) to isolate this compound. (Expected Yield: 45-60%).
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route A is the recommended and validated approach for most applications. Its two-step nature is a disadvantage, but this is offset by the use of inexpensive starting materials, high yields in each step, and well-understood, robust reaction chemistry. The primary safety concern is the in situ generation of the diazonium salt, which requires strict temperature control but is a standard procedure in process chemistry.
Route B presents a more elegant, convergent solution but is experimentally more challenging. While it is a single step, the reaction requires higher temperatures and careful monitoring to balance conversion with the formation of the di-iodo byproduct. The subsequent purification can be difficult and may lead to lower isolated yields, making this route less suitable for large-scale synthesis without significant process optimization. It is, however, a valuable alternative for library synthesis or when the hazards associated with the Sandmeyer reaction are prohibitive.
Ultimately, the selection of the synthetic route should be guided by the specific needs of the research program, considering the scale of the synthesis, purity requirements, and the laboratory's capabilities for handling the reagents and intermediates involved.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-氯吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Chloro-5-iodopyrazine: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-iodopyrazine in Synthesis
The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its unique electronic properties and its ability to act as a hydrogen bond acceptor. Within the arsenal of pyrazine-based building blocks, this compound stands out as a particularly versatile substrate for the synthesis of complex molecules. The differential reactivity of its two halogen atoms—a highly reactive iodine and a less reactive chlorine—allows for selective, sequential functionalization through various cross-coupling methodologies. This guide provides an in-depth comparison of the yields and mechanistic intricacies of the most common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—at the C-5 position of this compound, empowering chemists to make informed decisions in their synthetic strategies.
The Decisive Factor: Chemoselectivity in the Cross-Coupling of this compound
The disparate electronegativity and bond dissociation energies of the C-I and C-Cl bonds are the lynchpin of selective functionalization. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling reactions. This inherent reactivity difference (I > Br > Cl) allows for the selective coupling at the 5-position, leaving the 2-chloro substituent intact for subsequent transformations.
Comparative Yields of Cross-Coupling Methods
The following table summarizes representative yields for the selective cross-coupling at the C-5 position of this compound and closely related analogs. It is important to note that a direct, side-by-side comparison under identical conditions is not available in the literature; therefore, these data are compiled from various sources to provide a comparative overview.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | >99 (HPLC) | 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | [2] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | 72 | 2-Chloro-5-iodopyridine | [3][4] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 95 | 4-Chlorotoluene | [5] |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | High (not specified) | Aryl Halides | [6] |
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanisms and access to detailed experimental protocols are crucial for successful and reproducible synthetic outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound. The resulting palladium(II) complex then undergoes transmetalation with a boronate species, formed by the reaction of the boronic acid with a base. Finally, reductive elimination yields the desired 2-chloro-5-arylpyrazine and regenerates the palladium(0) catalyst.
Detailed Experimental Protocol (Representative):
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted arenes.
Mechanism: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition to the C-I bond. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. Reductive elimination then affords the 2-chloro-5-alkynylpyrazine.
Detailed Experimental Protocol (Representative): [3][4]
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq.) and a base such as triethylamine (2.0-3.0 eq.).
-
Add the palladium catalyst, for instance, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 1-5 mol%).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines.
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong base generates a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[7]
Detailed Experimental Protocol (Representative):
-
In an inert atmosphere glovebox or under a Schlenk line, charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add the amine (1.2 eq.) and this compound (1.0 eq.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Stille Coupling
The Stille coupling utilizes organotin reagents for C-C bond formation and is known for its tolerance of a wide range of functional groups.
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]
Detailed Experimental Protocol (Representative):
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed, anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring to the required temperature (typically 90-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride to precipitate the tin byproducts, followed by filtration through celite.
-
The filtrate is then worked up and purified by column chromatography.
Conclusion and Recommendations
The selective functionalization of this compound at the C-5 position is a highly effective strategy for the synthesis of complex pyrazine derivatives. The choice of cross-coupling method will depend on the desired substituent to be introduced and the overall synthetic plan.
-
Suzuki-Miyaura coupling is often the preferred method for introducing aryl and heteroaryl groups due to the wide availability and stability of boronic acids.
-
Sonogashira coupling is unparalleled for the introduction of alkynyl moieties.
-
Buchwald-Hartwig amination provides a powerful route to a diverse range of N-arylated pyrazines.
For all methods, careful optimization of the catalyst, ligand, base, solvent, and temperature is crucial to achieve high yields and selectivity. The protocols provided in this guide serve as a robust starting point for developing efficient and scalable synthetic routes to novel pyrazine-containing molecules for drug discovery and materials science.
References
A Comparative Guide to the Strategic Use of 2-Chloro-5-iodopyrazine in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. The functionalization of this heterocycle is, therefore, a critical task in drug discovery and development. Dihalogenated pyrazines, in particular, serve as versatile building blocks, allowing for the sequential and site-selective introduction of various substituents through cross-coupling reactions.
This guide provides an in-depth cost-benefit analysis of 2-Chloro-5-iodopyrazine as a synthetic precursor, comparing its performance and economic viability against more common alternatives: 2,5-Dichloropyrazine and 2,5-Dibromopyrazine . As a Senior Application Scientist, my aim is to equip you with the technical insights and practical data necessary to make informed decisions in your synthetic strategies, balancing the imperatives of reactivity, yield, and budget.
The Contenders: A Comparative Overview
The choice of dihalogenated pyrazine significantly impacts the synthetic route's efficiency and cost. The three contenders we will analyze each offer a distinct profile of reactivity and affordability.
| Compound | Structure | Molecular Weight | CAS Number |
| 2,5-Dichloropyrazine | ![]() | 148.98 | 19745-07-4 |
| 2,5-Dibromopyrazine | ![]() | 237.88 | 23229-26-7 |
| This compound | ![]() | 240.43 | 1057216-55-3 |
Cost-Benefit Analysis: Reactivity vs. Price
The fundamental trade-off in selecting a dihalopyrazine lies in the balance between its purchase price and its reactivity in cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl, which is inversely proportional to the carbon-halogen bond strength. A weaker C-I bond facilitates the rate-determining oxidative addition step, often leading to milder reaction conditions, lower catalyst loadings, and faster reaction times.
| Compound | Representative Price (per gram) | Key Considerations |
| 2,5-Dichloropyrazine | ~
| Most cost-effective, but requires harsher reaction conditions and potentially higher catalyst loadings. |
| 2,5-Dibromopyrazine | ~
| A good balance of reactivity and cost, often a reliable starting point for many applications. |
| This compound | Custom synthesis or specialized supplier; price is significantly higher than chloro- or bromo-analogs. | Highest reactivity, enabling milder conditions and potentially selective coupling at the iodo-position. Ideal for sensitive substrates or when reaction time is critical. |
While the initial outlay for this compound is higher, a holistic cost analysis should consider the potential for savings in catalyst consumption, energy usage (due to lower reaction temperatures and shorter times), and downstream purification efforts, which may be simplified due to cleaner reactions.
Performance in Key Cross-Coupling Reactions
The differential reactivity of the C-Cl and C-I bonds in this compound offers a significant strategic advantage: the potential for selective mono-functionalization at the more reactive iodo-position under milder conditions, leaving the chloro-substituent available for a subsequent, more forcing coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. The higher reactivity of the C-I bond in this compound is expected to translate into significantly higher yields under milder conditions compared to its dichloro and dibromo counterparts.
Representative Performance in Suzuki-Miyaura Coupling
| Pyrazine Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 2,5-Dichloropyrazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85[4] |
| 2,5-Dibromopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | >90[4] |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | RT - 60 | 2 | >95 (at iodo position) |
Note: The yield for this compound is an expected value based on the established reactivity trends of halo-heterocycles.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyrazine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalopyrazine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
The reaction mixture is then stirred at the specified temperature (typically 80-120 °C for chloro-derivatives, potentially lower for bromo- and iodo-derivatives) for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[4]
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-iodopyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends beyond experimental design and data analysis to include the safe and compliant management of all laboratory reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-iodopyrazine, a halogenated heterocyclic compound utilized in various synthetic applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Immediate Safety Considerations: Understanding the Hazard
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 2-chloro-5-iodopyridine, and supplier information provide a strong basis for hazard assessment. The Globally Harmonized System (GHS) pictogram associated with this compound is the GHS07 "Exclamation Mark," indicating that the substance may cause a variety of health hazards.[1]
Primary Hazards:
-
Skin, Eye, and Respiratory Irritation: Direct contact with the solid or its dust can cause irritation.[2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled laboratory environment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound is governed by federal and local regulations for hazardous waste. As a halogenated organic compound, it falls under specific disposal requirements.
Disposal Decision and Action Flowchart
Step 1: Hazardous Waste Determination
According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). This compound, as a halogenated organic compound, may fall under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent.[3] Regardless of its use, it is prudent to manage it as a hazardous waste.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Collect all waste, including empty containers, contaminated gloves, and weighing papers, in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste accumulation area, in accordance with your institution's and local regulations.
-
Ensure the container is kept closed except when adding waste.
Step 4: Licensed Hazardous Waste Disposal
-
Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.
-
Incineration is the preferred method of disposal for halogenated organic compounds. High-temperature incineration (typically above 1100°C) is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts.[4][5][6]
Step 5: Documentation
-
All hazardous waste shipments must be accompanied by a hazardous waste manifest. This document tracks the waste from the point of generation to its final disposal facility.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For solutions, use an inert absorbent material to contain the spill.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. All materials used for decontamination should be collected as hazardous waste.
-
Report the Spill: Follow your institution's established procedures for reporting chemical spills.
The Causality Behind Disposal Choices
The stringent disposal protocols for halogenated compounds like this compound are rooted in their potential for environmental persistence and the formation of toxic byproducts upon incomplete combustion. The chlorine and iodine atoms in the molecule can contribute to the formation of dioxins and other persistent organic pollutants if not incinerated at sufficiently high temperatures.[4] Therefore, landfilling is not a responsible or compliant disposal option.
While research into the biodegradation of pyrazine derivatives is ongoing, there is currently limited information on the effective microbial degradation of halogenated pyrazines.[7] This underscores the importance of high-temperature incineration as the most reliable method for their complete destruction.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, a proactive and informed approach to disposal is essential. By understanding the hazards, implementing robust PPE protocols, and adhering to the prescribed disposal workflow, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.
References
Mastering the Safe Handling of 2-Chloro-5-iodopyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the precise and safe handling of chemical reagents is paramount. 2-Chloro-5-iodopyrazine, a key building block in novel synthetic pathways, requires a thorough understanding of its hazard profile to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and responsibly.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 1057216-55-3) is a solid compound that presents several key hazards that must be actively managed.[1] Based on the Globally Harmonized System (GHS), it is classified as an irritant.[1] Understanding the nature of these irritations is the first step in mitigating risk.
GHS Hazard Classifications:
| Hazard Statement | Classification | Implication for Handling |
| H315 | Causes skin irritation | Direct contact with the skin can lead to redness, itching, or inflammation. Prolonged contact may cause more severe irritation. |
| H319 | Causes serious eye irritation | Accidental contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately. |
| H335 | May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, or other respiratory discomfort. |
Source: Adapted from Sigma-Aldrich and ChemScene safety information.[1]
The underlying principle for these classifications is the reactivity of the halogenated pyrazine ring system. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the nitrogen atoms in the pyrazine ring, makes the molecule reactive towards biological nucleophiles found in the skin, eyes, and respiratory tract. This inherent reactivity is what necessitates the stringent personal protective equipment (PPE) protocols that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. Each component of the PPE ensemble is chosen to counteract a specific hazard identified above.
Core PPE Requirements:
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring solids), it is strongly advised to use tightly fitting safety goggles or a full-face shield.[2]
-
Skin and Body Protection : A standard laboratory coat should be worn at all times. For larger quantities or when significant dust is anticipated, consider wearing chemical-resistant coveralls.[3] All protective clothing should be removed before leaving the laboratory area.
-
Respiratory Protection : All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
The following diagram illustrates the logical flow of selecting appropriate PPE based on the identified hazards.
Caption: PPE selection is directly guided by the specific GHS hazard classifications.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes risk and ensures compliance.
Step 1: Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] It should also be protected from direct sunlight.[4] The recommended storage temperature is between 2-8°C under an inert atmosphere.
Step 2: Handling and Experimental Use (Procedural Guidance)
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Clear the workspace of any unnecessary items.
-
Engineering Controls : All weighing and transfer operations involving the solid material must be performed in a chemical fume hood to control dust.
-
Weighing : Use a disposable weigh boat. Tare the balance with the weigh boat inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust clouds.
-
Dissolution : If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate the work area, including the balance and spatulas.
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For a small spill, carefully sweep up the solid material, avoiding dust generation.[4] Use a dustpan and brush designated for chemical waste. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Collect : Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[3][4]
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step. All waste containing this compound is considered hazardous.
-
Solid Waste : All contaminated solid waste, including empty containers, weigh boats, gloves, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour this waste down the drain.[4]
-
Disposal Protocol : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][5]
The following workflow outlines the complete handling process from preparation to final disposal.
Caption: A systematic workflow ensures safety at every stage of chemical handling.
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] If skin irritation persists, seek medical attention.
-
Inhalation : Move the exposed person to fresh air at once.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these detailed protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues, and promoting the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



